6-Chlorohexanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chlorohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQYWPEJQUXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349106 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-36-7 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chlorohexanal: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorohexanal is a bifunctional linear C6 building block of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde at one terminus and a primary alkyl chloride at the other, provides orthogonal handles for sequential chemical transformations. This unique characteristic makes it a valuable intermediate for introducing flexible six-carbon chains in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive exploration of this compound, detailing its chemical and physical properties, synthetic routes, purification strategies, spectroscopic signature, and key applications, with a focus on its role in drug development.
Core Identifiers and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is critical for its effective use in the laboratory. While extensive experimental data for this compound is not broadly published, we can compile its core identifiers and computed properties. For practical context, the experimental properties of its direct precursor, 6-chloro-1-hexanol, are also provided.
| Property | This compound (Target Compound) | 6-Chloro-1-hexanol (Precursor) |
| CAS Number | 52387-36-7[1][2] | 2009-83-8[3] |
| Molecular Formula | C₆H₁₁ClO[1][2] | C₆H₁₃ClO[3] |
| Molecular Weight | 134.60 g/mol [1] | 136.62 g/mol [3][4] |
| Boiling Point | Data not available (predicted to be lower than precursor) | 108-112 °C at 14 mmHg[3][5] |
| Density | Data not available (predicted to be similar to precursor) | 1.024 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | Data not available | 1.456[5] |
| XLogP3-AA (Computed) | 1.3[1] | 1.6[4] |
Synthesis of this compound: A Comparative Overview
The preparation of this compound is most commonly achieved through the selective oxidation of its corresponding primary alcohol, 6-chloro-1-hexanol. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction. Here, we detail the widely successful Swern oxidation and compare it with other viable methods.
Primary Recommended Protocol: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes. It operates at low temperatures, minimizing side reactions and preserving sensitive functional groups. The causality behind this method's success lies in the in-situ formation of a highly reactive dimethylchlorosulfonium cation, which activates the alcohol for elimination.
Caption: Workflow for the Swern Oxidation of 6-Chloro-1-hexanol.
Step-by-Step Experimental Protocol (Swern Oxidation): [6]
-
System Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Add oxalyl chloride (1.2 equivalents) dropwise to the cold DCM. Following this, slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 10-15 minutes.
-
Alcohol Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 30-45 minutes upon completion of the addition.
-
Elimination: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a 5% aqueous citric acid solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound as a transparent oily mass.[6]
Alternative Synthetic Methods
While the Swern oxidation is effective, other reagents can be employed. The choice often depends on factors like scale, available equipment, and tolerance of other functional groups.
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Operationally simple; commercially available reagent.[1][7] | Chromium-based reagent (toxic); workup can be challenging due to tar-like byproducts.[1][8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high chemoselectivity, easy workup, non-toxic metal byproducts.[9] | Potentially explosive on a large scale; high cost of the reagent.[10][11] |
Purification of this compound
Crude this compound obtained from synthesis often contains unreacted starting material and byproducts. Due to the propensity of aldehydes to undergo oxidation or polymerization, a mild and efficient purification technique is required. Formation of a reversible bisulfite adduct is an excellent classical method for isolating aliphatic aldehydes.[3][5][12]
Protocol: Purification via Bisulfite Adduct Formation [3][4]
-
Adduct Formation: Dissolve the crude this compound in dimethylformamide (DMF). Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously. The bisulfite will selectively react with the aldehyde to form a water-soluble adduct.
-
Extraction of Impurities: Add an immiscible organic solvent with low polarity (e.g., a mixture of hexanes and ethyl acetate) and more water to the funnel. Shake and separate the layers. Non-aldehydic impurities will remain in the organic phase, while the aldehyde's bisulfite adduct is partitioned into the aqueous phase.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (NaOH) solution dropwise with stirring until the aqueous layer is strongly basic (pH > 12). This reverses the reaction, regenerating the pure aldehyde.
-
Final Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield purified this compound.
Spectroscopic Characterization
Structural confirmation of this compound is unequivocally achieved through a combination of NMR and mass spectrometry. The following is an expert analysis of the expected spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear map of the proton environment.
-
Aldehyde Proton (H-1): A distinct triplet is expected far downfield, typically around δ 9.7-9.8 ppm . The coupling (J ≈ 1.5-2.0 Hz) is due to the adjacent CH₂ group at C-2.
-
Methylene Adjacent to Chlorine (H-6): A triplet is expected around δ 3.5-3.6 ppm (J ≈ 6.5-7.0 Hz), shifted downfield by the electron-withdrawing chlorine atom.
-
Methylene Adjacent to Aldehyde (H-2): A triplet of doublets (td) is expected around δ 2.4-2.5 ppm . It will show coupling to the H-1 aldehyde proton and the H-3 methylene protons.
-
Internal Methylene Groups (H-3, H-4, H-5): These protons will appear as a series of complex multiplets in the aliphatic region, typically between δ 1.4-1.8 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.[13]
-
Aldehyde Carbonyl (C-1): The most deshielded carbon, appearing as a sharp singlet around δ 202-203 ppm .
-
Carbon Bearing Chlorine (C-6): A singlet around δ 44-45 ppm .
-
Methylene Adjacent to Aldehyde (C-2): A singlet around δ 43-44 ppm .
-
Internal Methylene Carbons (C-3, C-4, C-5): Three distinct signals expected in the range of δ 21-32 ppm .
Mass Spectrometry (GC-MS)
Electron Ionization (EI) mass spectrometry will show characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak for the molecular ion at m/z 134, accompanied by an M+2 peak at m/z 136 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.
-
Key Fragments: Expect significant fragmentation resulting from α-cleavage next to the carbonyl group and loss of the chlorine atom or HCl. Common fragments would include [M-Cl]⁺ (m/z 99) and fragments corresponding to the loss of alkyl chains.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its application as a versatile synthon. The differential reactivity of the aldehyde and alkyl chloride moieties allows for its strategic incorporation into complex molecular scaffolds.
Case Study: Synthesis of Vilazodone
A prominent application of this compound is in the synthesis of the antidepressant drug Vilazodone.[14][15] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[16] In a key step of its synthesis, this compound undergoes a Fischer indole cyclization with a 4-cyanophenylhydrazine derivative to construct the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[14][15]
Caption: Role of this compound in the synthesis of a key Vilazodone intermediate.
In this reaction, the aldehyde first condenses with the hydrazine to form a hydrazone. This intermediate, under acidic conditions, undergoes a[14][14]-sigmatropic rearrangement followed by elimination of ammonia to form the indole ring. The chlorobutyl side chain, originating from this compound, is then available for subsequent nucleophilic substitution to complete the synthesis of the final drug molecule.[2]
Safety and Handling
As a reactive aldehyde, this compound must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Classification & Statements |
| Acute Toxicity | H301: Toxic if swallowed. H332: Harmful if inhaled.[17] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][17] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][17] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][17] |
| Handling Precautions | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. Use only in a well-ventilated area or fume hood.[17] |
| Storage | Store in a tightly sealed container in an inert atmosphere. For long-term storage, keep in a freezer under -20°C.[17] |
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Workup [chem.rochester.edu]
- 6. 6-Chlorohexanol(2009-83-8) 13C NMR spectrum [chemicalbook.com]
- 7. studylib.net [studylib.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. achmem.com [achmem.com]
Reactivity of the aldehyde group in 6-Chlorohexanal
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chlorohexanal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional aliphatic aldehyde that presents unique opportunities and challenges in organic synthesis. Its structure incorporates a reactive aldehyde group and a terminal alkyl chloride, making it a valuable building block for the synthesis of diverse molecular architectures, including pharmaceuticals and complex natural products.[1][2] This guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in this compound. We will explore its participation in key chemical transformations, discuss the chemoselectivity dictated by its bifunctional nature, and present detailed protocols for its synthesis and derivatization. The causality behind experimental choices, mechanistic pathways, and strategic applications of protecting groups are elucidated to provide field-proven insights for laboratory application.
Introduction: The Unique Structural Profile of this compound
This compound, with the molecular formula C₆H₁₁ClO, possesses two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom bonded to the chlorine.[3][4][5] The aldehyde group, characterized by its polarized carbon-oxygen double bond, is highly susceptible to nucleophilic attack, making it the primary site for a vast array of chemical transformations.[6][7] The terminal chloroalkane provides a handle for nucleophilic substitution or organometallic coupling reactions.
The five-carbon methylene chain separating these two functional groups largely prevents significant inductive effects from the chlorine atom influencing the aldehyde's intrinsic reactivity. However, this separation is ideal for facilitating intramolecular cyclization reactions under specific conditions, a factor that must be considered during synthetic planning. This guide will focus primarily on the transformations of the aldehyde group, while also addressing the strategic management of the molecule's dual functionality.
Spectroscopic Characterization
A precise understanding of the spectroscopic data is crucial for reaction monitoring and product confirmation.
| Spectroscopic Data | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR | ~9.7 ppm (t, 1H) | Aldehydic proton (-CHO) |
| ~3.5 ppm (t, 2H) | Methylene protons adjacent to Chlorine (-CH₂Cl) | |
| ~2.4 ppm (dt, 2H) | Methylene protons α to the carbonyl (-CH₂CHO) | |
| ~1.3-1.8 ppm (m, 6H) | Remaining methylene protons (-CH₂-) | |
| ¹³C NMR | ~202 ppm | Aldehyde carbonyl carbon (C=O) |
| ~45 ppm | Carbon adjacent to Chlorine (C-Cl) | |
| ~44 ppm | Carbon α to the carbonyl | |
| ~22-32 ppm | Remaining methylene carbons | |
| IR Spectroscopy | ~1725 cm⁻¹ (strong) | C=O stretch of an aliphatic aldehyde |
| ~2720, ~2820 cm⁻¹ (weak) | C-H stretch of the aldehydic proton (Fermi doublet) | |
| ~730 cm⁻¹ (medium) | C-Cl stretch |
Note: Exact values can vary based on the solvent and instrument used. Data is inferred from typical values for aliphatic aldehydes and chloroalkanes.[3][8][9]
Synthesis of this compound
The most common and reliable method for preparing this compound is through the selective oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.[10] Reagents like pyridinium chlorochromate (PCC) are effective, but the Swern oxidation is often preferred due to its mild conditions, high yields, and avoidance of chromium waste.[11]
Workflow: Swern Oxidation of 6-Chloro-1-hexanol
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Versatility of a Bifunctional Building Block
An In-depth Technical Guide to 6-Chlorohexanal: Synthesis, Reactivity, and Applications
This compound is a bifunctional organic compound featuring a six-carbon aliphatic chain with a reactive aldehyde group at one terminus and a primary alkyl chloride at the other.[1][2] This unique structural arrangement allows for selective and sequential chemical transformations, making it a highly valuable intermediate in modern organic synthesis.[1] While its direct precursor, 6-chloro-1-hexanol, finds use in the fragrance and flavor industry, the aldehyde functionality of this compound opens up a much broader range of synthetic possibilities, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs).[1][3]
This guide provides a comprehensive exploration of this compound, focusing on its synthesis, key chemical reactions, and pivotal role as a building block in drug development. It is intended to serve as a technical resource for researchers and scientists, offering detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its effective use in synthesis. These properties dictate storage conditions, solvent choices, and reaction setups.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [2][4] |
| Molecular Weight | 134.60 g/mol | [2] |
| CAS Number | 52387-36-7 | [2] |
| Appearance | Transparent oily mass / Liquid | [3][5] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |
| IUPAC Name | This compound | [2] |
Core Synthesis: From Alcohol to Aldehyde
The most common and direct route to this compound is through the selective oxidation of its corresponding alcohol, 6-chloro-1-hexanol.[1][7] The challenge in this transformation lies in achieving high conversion to the aldehyde without over-oxidation to the carboxylic acid. Several methods exist, but the Swern oxidation is a widely adopted and reliable protocol that operates under mild conditions, preserving the integrity of the alkyl chloride group.[1][5]
The causality behind the Swern oxidation's effectiveness is its mechanism. It avoids harsh, acidic, or high-temperature conditions. The reaction is initiated by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (-78 °C) to form the electrophilic chlorosulfonium ion. The primary alcohol (6-chloro-1-hexanol) then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (a five-membered ring transition state), which yields the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][5] The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.
Detailed Experimental Protocol: Swern Oxidation
This protocol is adapted from a procedure detailed in patent literature, demonstrating high yield and purity.[5]
Materials:
-
6-chloro-1-hexanol (50g, 0.366 mol)
-
Dimethyl sulfoxide (DMSO) (57.19g, 0.732 mol)
-
Oxalyl chloride (55.74g, 0.439 mol)
-
Triethylamine (148g, 1.464 mol)
-
Anhydrous Dichloromethane (DCM) (700 mL total)
-
5% Aqueous Citric Acid (400 mL)
-
Water (500 mL)
-
Anhydrous Sodium Sulfate
Procedure:
-
Activator Formation: Under an inert nitrogen atmosphere, dissolve DMSO in 600 mL of anhydrous DCM in a flame-dried flask. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the temperature at -78°C. Stir the reaction mixture for 10 minutes to allow for the formation of the chloro(dimethyl)sulfonium chloride intermediate.
-
Alcohol Addition: Dissolve 6-chloro-1-hexanol in 100 mL of anhydrous DCM and add this solution slowly to the reaction mixture, ensuring the temperature remains at -78°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.
-
Elimination: Add triethylamine dropwise to the reaction at -78°C. This step is exothermic; careful control of the addition rate is necessary to maintain the temperature.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add 500 mL of water and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with 400 mL of 5% aqueous citric acid, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at 35-40°C.
-
Result: The procedure yields this compound as a transparent oily mass (46.5g, 94% yield).[5]
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center amenable to nucleophilic attack and reductive amination, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for a stepwise functionalization strategy.
This dual reactivity is the cornerstone of its role as a versatile building block. A synthetic chemist can choose to first react the aldehyde group, for instance, in a condensation reaction, while leaving the alkyl chloride untouched. Subsequently, the chloride can be displaced by a nucleophile to introduce another molecular fragment, effectively elongating or cyclizing the structure.
Core Application in Drug Development: Synthesis of Vilazodone Intermediate
A prominent example showcasing the strategic use of this compound is in the synthesis of the antidepressant drug Vilazodone.[1] this compound serves as a key precursor for an essential intermediate. The synthesis leverages the reactivity of the aldehyde group to construct the core indole structure of the drug via a Fischer indole synthesis.[1]
The workflow is as follows:
-
Starting Material: this compound is the C6 building block.
-
Fischer Indole Synthesis: The aldehyde group of this compound reacts with a suitable phenylhydrazine derivative. This classic reaction involves the condensation of the aldehyde and the hydrazine, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring system.
-
Key Intermediate: The product of this reaction is a crucial intermediate, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which contains the necessary alkyl chloride handle for subsequent elaboration into the final Vilazodone molecule.[1]
Analytical Methodologies
While specific validated methods for this compound are not extensively detailed in public literature, standard analytical techniques for similar volatile organic compounds are applicable.[8][9] Purity analysis and reaction monitoring would typically be performed using Gas Chromatography (GC) due to the compound's volatility, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.[8][10] High-Performance Liquid Chromatography (HPLC) with UV detection could also be developed, particularly after derivatization of the aldehyde group if needed for better chromophoric properties.[8][9]
Safety and Handling
This compound is classified as an irritant. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Should be handled in a well-ventilated place, preferably a fume hood, to avoid breathing vapors.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere.[6][11]
-
Spills: In case of a spill, remove all sources of ignition and use spark-proof tools for cleanup. Prevent the chemical from entering drains.[11]
Conclusion
This compound stands out as a strategically important C6 building block in organic synthesis. Its value is derived from its bifunctional nature, which permits controlled, stepwise modifications at either the aldehyde or the alkyl chloride terminus. This predictable reactivity has been expertly leveraged in the pharmaceutical industry, most notably in the synthesis of complex APIs like Vilazodone. The reliable and high-yielding synthesis of this compound from its corresponding alcohol, coupled with its versatile chemical handles, ensures its continued relevance for researchers and drug development professionals engaged in the construction of novel and intricate molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
A Researcher's Comprehensive Guide to the Procurement and Quality Control of 6-Chlorohexanal
This technical guide provides an in-depth analysis of 6-Chlorohexanal, a pivotal bifunctional reagent in advanced organic synthesis and pharmaceutical development. Moving beyond a mere catalog of suppliers, this document offers a holistic perspective, encompassing synthetic origins, potential impurity profiles, and robust quality control protocols. The objective is to empower researchers, scientists, and drug development professionals with the expertise to not only source but also rigorously validate this critical chemical building block for their specific applications.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is an organic compound with the chemical formula C₆H₁₁ClO. It is a bifunctional molecule, containing both an aldehyde and a chloroalkane functional group. This dual reactivity makes it a valuable intermediate in a variety of chemical syntheses. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the chloro group can undergo nucleophilic substitution. This versatility allows for the construction of complex molecular architectures from a relatively simple starting material. In the context of drug development, this compound often serves as a key building block for introducing a six-carbon linker into a target molecule.
The Synthetic Landscape: Implications for Purity and Quality
A thorough understanding of the synthetic routes to this compound is paramount for anticipating potential impurities that could compromise experimental outcomes. The most prevalent commercial synthesis involves the selective oxidation of 6-chloro-1-hexanol.
Common Synthetic Pathway
Figure 1: A simplified diagram illustrating the common synthetic route to this compound from 6-chloro-1-hexanol and potential side reactions.
The choice of oxidizing agent is a critical determinant of the impurity profile. While reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are common, they can lead to specific impurities. Over-oxidation can result in the formation of 6-chlorohexanoic acid, while unreacted starting material (6-chloro-1-hexanol) may also be present in the final product. The presence of these impurities can have significant downstream effects, particularly in multi-step syntheses where they can lead to the formation of unintended by-products.
Commercial Availability and Supplier Overview
This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. These can be broadly categorized into large-scale manufacturers, specialty chemical suppliers, and catalog distributors. The choice of supplier will often depend on the quantity required, the purity specifications, and the lead time.
| Supplier Category | Typical Scale | Purity Grades | Key Considerations |
| Large-Scale Manufacturers | Kilograms to Tons | >95% | Long-term supply, consistent quality, may require large minimum order quantities. |
| Specialty Chemical Suppliers | Grams to Kilograms | >97%, >98% | Higher purity grades, may offer custom synthesis, often provide more detailed analytical data. |
| Catalog Distributors | Milligrams to Grams | Varies, often >95% | Wide selection, easy to order small quantities, purity can vary between batches. |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the specific purity and impurity profile.
Rigorous Quality Control: A Mandate for Reproducibility
Given the inherent instability of aldehydes and the potential for impurities from synthesis, in-house quality control is a critical step to ensure the reliability and reproducibility of experimental results.
Workflow for Incoming Material Qualification
Figure 2: A recommended workflow for the quality control and acceptance of incoming this compound.
Step-by-Step Analytical Protocols
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ):
-
~9.77 ppm (triplet, 1H, -CHO)
-
~3.54 ppm (triplet, 2H, -CH₂Cl)
-
~2.46 ppm (triplet of doublets, 2H, -CH₂CHO)
-
~1.80-1.40 ppm (multiplets, 6H, remaining -CH₂- groups)
-
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Methodology:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature gradient to separate the components (e.g., start at 50°C, ramp to 250°C).
-
Analyze the resulting mass spectra to identify the parent compound and any impurities (e.g., 6-chloro-1-hexanol, 6-chlorohexanoic acid).
-
Safe Handling, Storage, and Stability Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Due to the susceptibility of the aldehyde group to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The container should be tightly sealed to prevent exposure to air and moisture.
-
Stability: Over time, aldehydes can oxidize to carboxylic acids or undergo polymerization. It is recommended to re-analyze the purity of this compound if it has been in storage for an extended period, especially if the container has been opened multiple times.
Applications in Research and Drug Development
The unique bifunctionality of this compound makes it a valuable tool in the synthesis of a wide range of molecules, including:
-
Pharmaceutical Intermediates: It is used to introduce flexible six-carbon linkers in drug candidates, which can be crucial for optimizing binding to biological targets.
-
Heterocyclic Chemistry: The aldehyde functionality can be used as a handle to construct various heterocyclic rings, which are common motifs in bioactive molecules.
-
Probe Synthesis: It can be used in the development of chemical probes and labeling agents for studying biological systems.
Conclusion
The successful application of this compound in a research and development setting is critically dependent on a comprehensive understanding of its chemical properties, synthetic origins, and potential impurities. By implementing a robust quality control workflow and adhering to proper handling and storage procedures, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The selection of a reputable supplier is the first step, but in-house verification is the ultimate guarantee of quality.
An In-depth Technical Guide to the GHS Hazard Classification of 6-Chlorohexanal
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Data Gaps and Scientific Inference
GHS Hazard Classification of 6-Chlorohexanal
This compound is classified under the GHS as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This classification necessitates specific labeling to alert users to its potential hazards.
GHS Label Elements
The following pictograms, signal word, and hazard statements are required for labeling this compound:
-
Pictogram:
-
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Table 1: GHS Hazard Classification and Precautionary Statements for this compound [1]
| Classification | Code | Statement |
| Hazard Class | Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2A | Causes serious eye irritation | |
| STOT SE 3 | May cause respiratory irritation | |
| Hazard Statements | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | Get medical help if you feel unwell. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P332+P317 | If skin irritation occurs: Get medical help. | |
| P337+P317 | If eye irritation persists: Get medical help. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile: An Evidence-Based Approach
Due to the absence of direct toxicological data for this compound, this section provides an analysis based on the known toxicological profiles of its structural analogues: hexanal (an aldehyde) and chloroethane (a chlorinated hydrocarbon).
Acute Toxicity
Direct LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not available.
-
Oral: Based on data for hexanal , which has an oral LD50 in rats of 4890 mg/kg, this compound is expected to have low acute oral toxicity.
-
Dermal: The dermal LD50 for hexanal in rabbits is >5000 mg/kg, suggesting low acute dermal toxicity for this compound.
-
Inhalation: Data for chloroethane indicates that it has low acute inhalation toxicity. It is reasonable to infer that this compound would also exhibit low acute toxicity via this route.
Skin and Eye Irritation
The GHS classification of this compound as a skin and eye irritant is consistent with the properties of both aldehydes and chlorinated hydrocarbons. Aldehydes are known to be irritating to the skin and mucous membranes.
Respiratory Irritation
The classification of this compound as a respiratory irritant is supported by the known properties of aldehydes, which can cause irritation to the respiratory tract upon inhalation.
Mutagenicity, Carcinogenicity, and Reproductive Toxicity
-
Mutagenicity: Aldehydes as a class of compounds are known to have mutagenic properties due to their ability to react with DNA.[2][3] Therefore, it is prudent to handle this compound as a potential mutagen.
-
Carcinogenicity: Some chlorinated hydrocarbons have been shown to be carcinogenic in animal studies.[4] The carcinogenic potential of this compound is unknown, but caution is warranted based on its chemical class.
-
Reproductive Toxicity: There is no specific data on the reproductive toxicity of this compound. Some aldehydes have been associated with adverse reproductive effects.[5]
Physicochemical Properties and Their Impact on Hazard Profile
While specific experimental data for this compound is limited, its structure allows for the prediction of its general physicochemical properties and their relevance to its hazard profile.
-
Reactivity: The aldehyde functional group in this compound makes it susceptible to oxidation and polymerization reactions.[6][7] The presence of a chlorine atom can also influence its reactivity. It is expected to be more reactive than a simple alkane but less reactive than more complex aldehydes.[8]
-
Stability: Aldehydes can be unstable and may polymerize on standing, especially in the presence of acids or bases.[6][7] The chlorinated nature of the molecule may also affect its stability. It should be stored in a cool, dry place, away from incompatible materials.
Experimental Protocols for GHS Hazard Determination
The following section outlines the principles of standardized experimental protocols, based on OECD guidelines, that would be used to determine the GHS hazard classification of a substance like this compound.
Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)
This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.
Methodology:
-
Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured.
-
Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After incubation, the cell viability of the tissues is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: The chemical is classified as a skin irritant if the cell viability is below a certain threshold.
Causality and Trustworthiness: This method is based on the principle that irritant chemicals will cause cytotoxicity in the epidermal cells. The use of a standardized, validated RhE model provides a reliable and reproducible in vitro system that mimics the key aspects of in vivo skin irritation. The protocol includes positive and negative controls to ensure the validity of each experiment.
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)
This in vivo test is typically performed in albino rabbits to assess the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used.
-
Application of Test Substance: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring of Ocular Lesions: The degree of eye irritation is scored based on the severity of corneal opacity, iritis, and conjunctival redness and chemosis.
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Causality and Trustworthiness: This method directly assesses the biological response of the eye to a chemical insult. The standardized scoring system and observation schedule provide a systematic and reproducible way to evaluate eye irritation potential. The use of control eyes and a sufficient number of animals helps to ensure the statistical validity of the results.
Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation)
While there is no single, specific OECD guideline for respiratory irritation, the assessment is typically based on a weight-of-evidence approach using data from various sources, including:
-
Human experience: Reports of respiratory irritation in humans exposed to the substance.
-
Animal studies: Observations of respiratory tract irritation in acute and repeated dose toxicity studies.
-
In vitro studies: Data from in vitro models of the respiratory tract.
Diagram: GHS Hazard Communication Workflow
Caption: Workflow for GHS hazard identification, classification, and communication.
Safe Handling and Emergency Procedures
Given the GHS classification, the following handling and emergency procedures are recommended:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Diagram: Logic for PPE Selection
Caption: Logic for selecting appropriate PPE based on identified hazards.
References
- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorinated hydrocarbons and cancer: epidemiologic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The association between aldehydes exposure and female infertility: A cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 8. Khan Academy [khanacademy.org]
Methodological & Application
The Synthetic Versatility of 6-Chlorohexanal: A Guide for Organic Chemists
This document provides a comprehensive overview of the synthetic utility of 6-chlorohexanal, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. By presenting its physicochemical properties, safety considerations, and detailed protocols for its preparation and subsequent transformations, this guide aims to be an essential resource for leveraging this versatile molecule in organic synthesis.
Introduction to this compound: A Bifunctional Reagent
This compound is a valuable intermediate in organic synthesis, possessing two distinct reactive functional groups: a terminal aldehyde and a primary alkyl chloride. This duality allows for a wide range of selective chemical manipulations, making it a powerful tool for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1][2] |
| CAS Number | 52387-3-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 108-112 °C at 14 mmHg | [3] |
| Density | 1.024 g/mL at 25 °C | [3] |
| Solubility | Soluble in dimethylformamide | [3] |
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[1]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood[4][5].
First Aid Measures: [4]
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier[4].
Preparation of this compound
The most common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.
Oxidation of 6-Chloro-1-hexanol
This protocol describes the oxidation of 6-chloro-1-hexanol to this compound using a Swern oxidation, a mild and high-yielding procedure.
Materials:
-
6-chloro-1-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
5% aqueous citric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to -50 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% aqueous citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by vacuum distillation if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The bifunctional nature of this compound opens up a plethora of possibilities for synthetic transformations. The aldehyde can undergo nucleophilic additions and related reactions, while the alkyl chloride is susceptible to nucleophilic substitution.
Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can be readily converted to a variety of 1-chloro-1,6-dienes using this reaction.
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. A color change to deep yellow or orange is typically observed, indicating ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-chloro-1-octene.
Caption: Wittig olefination of this compound.
Reductive Amination for the Synthesis of Chloro-amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can be reacted with an amine in the presence of a reducing agent to form the corresponding N-substituted 6-chloro-1-hexylamine.
The reaction proceeds via the initial formation of an iminium ion from the condensation of the aldehyde and the amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to the desired amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCE, add benzylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-6-chloro-1-hexylamine, which can be purified by column chromatography.
Tandem Aldol Condensation and Intramolecular Williamson Ether Synthesis for Tetrahydropyran Formation
The aldehyde functionality of this compound can participate in an aldol condensation with a ketone. The resulting β-hydroxy ketone can then undergo an intramolecular Williamson ether synthesis to form a substituted tetrahydropyran, a common motif in natural products.
The reaction is initiated by the base-catalyzed formation of an enolate from a ketone, which then attacks the aldehyde of this compound to form a β-hydroxy ketone intermediate. Subsequent deprotonation of the hydroxyl group and intramolecular SN2 displacement of the chloride by the resulting alkoxide leads to the formation of the tetrahydropyran ring.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) and a large excess of acetone in ethanol dropwise to the cooled base solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted tetrahydropyran.
Caption: Tandem aldol condensation and cyclization workflow.
Conclusion
This compound stands out as a highly adaptable and valuable reagent in the toolkit of the modern organic chemist. Its bifunctional character provides a direct and efficient entry point for the synthesis of a diverse range of acyclic and heterocyclic molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile building block in their pursuit of novel chemical entities.
References
The Strategic Utility of 6-Chlorohexanal in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug development. 6-Chlorohexanal, a bifunctional aldehyde, has emerged as a critical precursor for a variety of pharmaceutical intermediates. Its linear six-carbon backbone, equipped with a reactive aldehyde at one terminus and a versatile alkyl chloride at the other, offers medicinal chemists a powerful tool for the construction of complex molecular architectures. This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of key pharmaceutical intermediates.
The dual reactivity of this compound is the cornerstone of its utility. The aldehyde functionality serves as a handle for a myriad of classical organic transformations, including reductive aminations, Wittig reactions, and cyclizations, allowing for the introduction of nitrogen-containing moieties and the extension of carbon chains. Concurrently, the terminal chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups or the formation of heterocyclic systems through intramolecular cyclization. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, a highly desirable feature in multi-step syntheses.
Core Applications in Pharmaceutical Synthesis
The application of this compound as a precursor spans various therapeutic areas. One of the most notable examples is its role in the synthesis of the antidepressant drug Vilazodone.[1][2] Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist is attributed to its distinct chemical structure, the synthesis of which relies on a key intermediate derived from this compound.[1]
Synthesis of the Vilazodone Intermediate: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
A pivotal step in the synthesis of Vilazodone is the construction of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[1][2] This is elegantly achieved through a Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. In this case, this compound reacts with 4-cyanophenylhydrazine to form the corresponding hydrazone, which then undergoes intramolecular cyclization to yield the desired indole.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Chloro-1-hexanol (Swern Oxidation)
The preparation of this compound from its corresponding alcohol, 6-chloro-1-hexanol, is a critical first step. The Swern oxidation is a reliable and high-yielding method for this transformation, proceeding under mild conditions and minimizing over-oxidation to the carboxylic acid.[3]
Materials:
-
6-chloro-1-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
5% Aqueous citric acid
-
Water
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 6-chloro-1-hexanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) to the reaction mixture, again keeping the temperature below -60 °C. A thick precipitate will form.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 5% aqueous citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation if necessary.
Expected Yield: 90-95%[3]
Protocol 2: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
This protocol details the synthesis of the key Vilazodone intermediate from this compound and 4-cyanophenylhydrazine hydrochloride.[4]
Materials:
-
This compound
-
4-cyanophenylhydrazine hydrochloride
-
Triethylamine
-
Methanol
-
Ice bath
-
TLC plates (e.g., silica gel with fluorescent indicator)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in methanol under an inert atmosphere.
-
Add triethylamine (1.05 eq) to the solution and stir until a clear solution is obtained.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add this compound (1.3 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the hydrazone intermediate.
-
Filter the solid and dry under vacuum.
-
The crude hydrazone is then subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid in a suitable solvent) to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Expected Yield: ~80% for the hydrazone formation step.[4]
Visualization of Synthetic Pathways
To visually represent the synthetic logic, the following diagrams illustrate the key transformations.
References
The Strategic Application of 6-Chlorohexanal in a Convergent Synthesis of Vilazodone: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the utilization of 6-chlorohexanal as a key building block in the synthesis of Vilazodone, a dual-acting antidepressant. Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist necessitates efficient and scalable synthetic routes for its production.[1] This document outlines a robust and convergent synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Introduction to Vilazodone and the Significance of the Indole Moiety
Vilazodone, with its complex molecular architecture, features a central indole core linked to a piperazinyl benzofuran carboxamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is crucial for the drug's therapeutic activity. Traditional synthetic approaches have often involved multi-step procedures with challenging purifications. The innovative use of this compound in a Fischer indole synthesis offers a more streamlined and efficient pathway to a key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, thereby enhancing the overall efficiency of the Vilazodone synthesis.[2]
The Convergent Synthetic Pathway: A Strategic Overview
The synthesis of Vilazodone can be approached through a convergent strategy, wherein two key fragments are synthesized independently and then coupled in the final step. The application of this compound is pivotal in the construction of the indole-containing fragment.
The overall synthetic scheme can be visualized as follows:
-
Formation of the Hydrazine Precursor: The synthesis initiates with the diazotization of 4-cyanoaniline, followed by reduction to yield 4-cyanophenylhydrazine. This hydrazine is the critical coupling partner for the subsequent Fischer indole synthesis.[2]
-
Fischer Indole Synthesis with this compound: 4-cyanophenylhydrazine is reacted with this compound (or its more stable acetal equivalent, 1,1-dimethoxy-6-chlorohexane) under acidic conditions to construct the indole ring system, directly yielding the key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[2] This reaction is the cornerstone of this synthetic strategy, offering a direct route to the functionalized indole core.
-
Synthesis of the Benzofuran Fragment: The second key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is prepared separately through established literature methods.
-
Final Convergent Coupling: The two key intermediates, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide, are coupled via a nucleophilic substitution reaction to afford Vilazodone.[1][2]
This convergent approach allows for the efficient synthesis and purification of the individual fragments, leading to a higher overall yield and purity of the final active pharmaceutical ingredient (API).
Visualizing the Synthetic Pathway
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key transformations involving this compound in the synthesis of Vilazodone.
Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Fischer Indole Synthesis
This protocol details the acid-catalyzed cyclization of 4-cyanophenylhydrazine with a protected form of this compound, 1,1-dimethoxy-6-chlorohexane, to yield the key indole intermediate. The use of the acetal protects the aldehyde functionality from undesired side reactions under the acidic conditions until the cyclization is initiated.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
1,1-Dimethoxy-6-chlorohexane (protected form of this compound)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (concentrated)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-dimethoxy-6-chlorohexane (1.0 eq) in a mixture of ethanol and water.
-
Addition of Hydrazine: In a separate beaker, dissolve 4-cyanophenylhydrazine hydrochloride (1.05 eq) in a mixture of ethanol and water.
-
Initiation of Cyclization: Heat the solution of 1,1-dimethoxy-6-chlorohexane to reflux. Slowly add the 4-cyanophenylhydrazine hydrochloride solution to the refluxing mixture.
-
Reaction Monitoring: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Visualizing the Experimental Workflow for Protocol 1
Protocol 2: Synthesis of Vilazodone via Nucleophilic Substitution
This protocol describes the final coupling step where the synthesized indole intermediate is reacted with the benzofuran fragment to yield Vilazodone.
Materials:
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
5-(piperazin-1-yl)benzofuran-2-carboxamide
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)[2]
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) in anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine (1.5 eq), to the reaction mixture to act as a proton scavenger.[2]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude Vilazodone.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. The crude Vilazodone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final product with high purity.
Results and Discussion: Maximizing Yield and Purity
The successful implementation of these protocols relies on careful control of reaction parameters and a thorough understanding of potential side reactions.
| Reaction Step | Key Parameters | Expected Yield | Purity (post-purification) |
| Fischer Indole Synthesis | Temperature, Acid Catalyst Concentration | 75-85% | >98% |
| Nucleophilic Substitution | Base, Temperature, Reaction Time | 80-90% | >99% |
Troubleshooting and Optimization:
-
Fischer Indole Synthesis:
-
Low Yield: Incomplete reaction may be due to insufficient acid catalyst or low reaction temperature. The formation of byproducts can be minimized by careful control of the addition rate of the hydrazine solution.
-
Impurity Profile: The primary impurities may arise from side reactions of the aldehyde or self-condensation of the hydrazine. Purification by recrystallization is generally effective in removing these impurities.
-
-
Nucleophilic Substitution:
-
Incomplete Reaction: Ensure the use of an anhydrous solvent (DMF) and a sufficient excess of the base to drive the reaction to completion.
-
Formation of Side Products: Overheating or prolonged reaction times can lead to decomposition. Careful monitoring by TLC is crucial.
-
Logical Troubleshooting Flow
References
Application Notes & Protocols: The Strategic Role of 6-Chlorohexanal in Fragrance Synthesis
Introduction: The Versatility of a Bifunctional Building Block
In the intricate world of fragrance chemistry, the final olfactory profile of a molecule is profoundly dictated by its structure. The pursuit of novel and captivating scents requires a palette of versatile chemical intermediates that can be strategically manipulated to build molecular complexity. 6-Chlorohexanal (CAS No: 52387-36-7) emerges as a pivotal, yet often underappreciated, building block in this creative endeavor.[1][2] Its unique bifunctional nature, possessing a reactive aldehyde group at one end of a six-carbon chain and a chlorine atom at the other, provides chemists with two distinct handles for sequential or orthogonal synthetic transformations.
This guide provides an in-depth exploration of this compound's role in fragrance synthesis. We will move beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in established chemical principles, to empower the synthesis of diverse fragrance compounds, from linear alkenes with green and fruity notes to complex cyclic ethers exhibiting floral and woody characteristics.
PART 1: Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful synthesis. This compound is a reactive compound that requires careful handling.
1.1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1] |
| CAS Number | 52387-36-7 | [1] |
| Appearance | Oily mass / Liquid | [3] |
| Boiling Point | 108-112 °C @ 14 mmHg | [4] |
| Density | ~1.024 g/mL at 25 °C | [5] |
1.2: Hazard Identification and Safe Handling Protocol
This compound is classified as an irritant and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1]
| Hazard Statement | GHS Classification | Mandatory Precautions | First Aid Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear impervious gloves (e.g., nitrile) and a lab coat. Handle with gloves, which must be inspected prior to use.[6] | Wash exposed skin with plenty of soap and water. Remove contaminated clothing. Seek medical advice for persistent irritation.[6][7] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear chemical safety goggles or a face shield.[7] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a healthcare provider if irritation persists.[4][6] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Use only outdoors or in a well-ventilated area, preferably a fume hood. Avoid breathing mist, gas, or vapors.[6][7] | Move the exposed person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention for persistent symptoms.[6][7] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[6]
PART 2: Synthesis of the Precursor: this compound
While this compound is the primary subject, it is most commonly synthesized from its more stable and commercially available alcohol precursor, 6-chloro-1-hexanol.[5][8][9] The selective oxidation of the primary alcohol to the aldehyde is a critical first step. The Swern oxidation is an exemplary method due to its mild conditions and high efficiency, which prevents over-oxidation to the carboxylic acid.
2.1: Workflow for Swern Oxidation
Caption: General workflow for the Wittig olefination of this compound.
3.1.2: Protocol: Synthesis of 1-Chloro-7-octene
This protocol demonstrates the reaction of this compound with a non-stabilized ylide, which typically favors the formation of (Z)-alkenes.
[10]| Reagent | Molar Eq. | MW ( g/mol ) | Amount | | :--- | :--- | :--- | :--- | | Ethyltriphenylphosphonium bromide | 1.2 | 371.26 | 9.85 g (26.5 mmol) | | n-Butyllithium (n-BuLi), 2.5 M in hexanes | 1.2 | 64.06 | 10.6 mL (26.5 mmol) | | this compound | 1.0 | 134.60 | 3.0 g (22.1 mmol) | | Anhydrous Tetrahydrofuran (THF) | - | - | ~150 mL |
Procedure:
-
Ylide Preparation: Under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (9.85 g) to a flame-dried 250 mL flask. Add 100 mL of anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (10.6 mL) dropwise. A deep orange/red color indicates ylide formation. A[11]llow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (3.0 g) in 20 mL of anhydrous THF and add it dropwise to the ylide.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours, monitoring by TLC for the consumption of the aldehyde. 5[11]. Work-up: Cool to 0 °C and carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl. 6[11]. Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide. Purify via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the target alkene.
[12]---
PART 4: Application in Cycloether Synthesis
The true synthetic power of this compound is realized when both the aldehyde and chloro functionalities are utilized. A powerful strategy involves converting the aldehyde into a secondary alcohol via a Grignard reaction, followed by an intramolecular Williamson ether synthesis to form a substituted tetrahydropyran. These cyclic ethers are prevalent in fragrances, often imparting potent floral (e.g., rose, lily) or woody-amber notes.
4.1: Strategy for Tetrahydropyran Synthesis
Caption: Two-step strategy for synthesizing cyclic ether fragrances.
4.2: Protocol: Synthesis of 2-Methyl-6-ethyltetrahydropyran
This two-part protocol exemplifies the conversion of this compound into a valuable fragrance building block.
Part A: Grignard Reaction to form 8-Chlorooctan-2-ol
Causality: The Grignard reaction is a robust method for C-C bond formation, converting the aldehyde into a secondary alcohol and extending the carbon chain. T[13][14]his sets the stage for the subsequent cyclization.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Magnesium (Mg) turnings | 1.2 | 24.31 | 0.81 g (33.3 mmol) |
| Ethyl bromide | 1.2 | 108.97 | 3.63 g (33.3 mmol) |
| This compound | 1.0 | 134.60 | 3.73 g (27.7 mmol) |
| Anhydrous THF | - | - | ~100 mL |
Procedure:
-
Grignard Preparation: To a flame-dried flask under N₂, add Mg turnings (0.81 g). Add 20 mL of anhydrous THF and a small crystal of iodine. Add ~10% of the ethyl bromide (0.36 g) and warm gently to initiate the reaction (disappearance of iodine color). Add the remaining ethyl bromide dissolved in 30 mL of THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C. Add a solution of this compound (3.73 g) in 50 mL of anhydrous THF dropwise, keeping the temperature below 10 °C.
-
Reaction & Work-up: After addition, stir at room temperature for 2 hours. Cool to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude chloro-alcohol.
Part B: Intramolecular Cyclization to 2-Methyl-6-ethyltetrahydropyran
Causality: The Williamson ether synthesis, when applied intramolecularly, is an effective method for forming cyclic ethers. A strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the alcohol, creating an alkoxide that readily displaces the terminal chloride via an Sₙ2 reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude 8-Chlorooctan-2-ol | 1.0 | 164.67 | ~4.56 g (27.7 mmol) |
| Sodium Hydride (NaH), 60% in oil | 1.5 | 24.00 | 1.66 g (41.6 mmol) |
| Anhydrous THF | - | - | ~150 mL |
Procedure:
-
Setup: To a flame-dried flask under N₂, add NaH (1.66 g). Carefully wash the mineral oil away with two portions of dry hexanes, decanting the hexanes via cannula. Add 100 mL of anhydrous THF.
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Add the crude chloro-alcohol from Part A, dissolved in 50 mL of anhydrous THF, dropwise. (Caution: H₂ gas evolution).
-
Cyclization: After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Work-up & Purification: Cool to 0 °C and quench very carefully by the dropwise addition of water. Extract with diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation to yield the final cyclic ether fragrance.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in modern fragrance synthesis. Its bifunctional nature provides a strategic advantage, enabling chemists to construct a wide array of olfactory structures. Through controlled reactions at the aldehyde terminus, such as Wittig olefination and Grignard additions, linear molecules with desirable green and fruity notes can be accessed. Furthermore, the strategic interplay between both the aldehyde and chloro functionalities unlocks pathways to complex and potent cyclic ether fragrances. The protocols and insights provided in this guide serve as a robust foundation for leveraging the full synthetic potential of this compound in the creative and scientific pursuit of new aroma chemicals.
References
- 1. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US3636113A - Novel fragrance materials chemical intermediates and processes - Google Patents [patents.google.com]
- 14. EP1108703B1 - Fragance composition - Google Patents [patents.google.com]
Protocol for the Selective Oxidation of 6-Chloro-1-hexanol to 6-Chlorohexanal via Swern Oxidation
Abstract
This application note provides a detailed and robust protocol for the synthesis of 6-chlorohexanal from 6-chloro-1-hexanol using the Swern oxidation. This method is renowned for its mild reaction conditions and high selectivity, preventing over-oxidation to the corresponding carboxylic acid, a common issue with many oxidizing agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible outcome.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The aldehyde functional group is a versatile intermediate, crucial for forming carbon-carbon bonds and for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] 6-Chloro-1-hexanol is a valuable bifunctional building block, and its corresponding aldehyde, this compound, serves as a key precursor in the synthesis of various pharmaceuticals, such as the antidepressant Vilazodone.[3]
The Swern oxidation, developed by Daniel Swern and Kanji Omura, utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][4] The reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the reactive intermediates, which allows for excellent functional group tolerance and minimizes side reactions.[1][5] This protocol has been specifically adapted for the efficient and high-yield conversion of 6-chloro-1-hexanol to this compound.[6]
Reaction Mechanism and Scientific Principles
A thorough understanding of the Swern oxidation mechanism is critical for successful execution and troubleshooting. The process can be conceptually divided into three main stages:
-
Activation of DMSO: At low temperatures, DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. This reaction is exothermic and generates gaseous byproducts (CO and CO₂), necessitating careful temperature control and a well-ventilated fume hood.[4][7][8]
-
Formation of the Alkoxysulfonium Salt: The primary alcohol, 6-chloro-1-hexanol, acts as a nucleophile, attacking the sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of an alkoxysulfonium salt.[7][8]
-
Ylide Formation and Elimination: A hindered base, such as triethylamine, is introduced to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[4] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde (this compound), dimethyl sulfide (DMS), and triethylammonium chloride.[4] The formation of the volatile and malodorous dimethyl sulfide is a characteristic indicator of a successful Swern oxidation.[7]
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous to prevent unwanted side reactions.
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 6-Chloro-1-hexanol | ≥96% | Sigma-Aldrich | 2009-83-8 | Starting material.[9] |
| Oxalyl chloride | ≥99% | Sigma-Aldrich | 79-37-8 | Highly toxic and corrosive; handle with extreme care.[10][11] |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 | Must be anhydrous. |
| Triethylamine (TEA) | ≥99.5%, redistilled | Sigma-Aldrich | 121-44-8 | Base for the elimination step. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Citric acid | ACS reagent | Fisher Scientific | 77-92-9 | For aqueous work-up. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | Drying agent. |
| Dry ice | Local supplier | For cooling bath. | ||
| Acetone | ACS reagent | Fisher Scientific | 67-64-1 | For cooling bath. |
| Nitrogen (N₂) or Argon (Ar) | High purity | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnels (addition funnels), pressure-equalizing
-
Septa and needles for inert atmosphere techniques
-
Dewar flask for cooling bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram
Caption: Workflow for the Swern oxidation of 6-chloro-1-hexanol.
Detailed Experimental Protocol
Safety First: This reaction should be performed in a well-ventilated fume hood at all times. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[10][11][12] The reaction also produces carbon monoxide, a toxic gas.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and two pressure-equalizing dropping funnels fitted with septa.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Prepare a dry ice/acetone bath in a Dewar flask to achieve a temperature of -78 °C.[1]
-
-
Activation of DMSO:
-
In one dropping funnel, prepare a solution of dimethyl sulfoxide (2.0 eq) in anhydrous dichloromethane (DCM).
-
In the other dropping funnel, prepare a solution of 6-chloro-1-hexanol (1.0 eq) in anhydrous DCM.
-
To the reaction flask, add anhydrous DCM, followed by the dropwise addition of oxalyl chloride (1.2-1.5 eq) via syringe.
-
Cool the flask to -78 °C in the dry ice/acetone bath.
-
Slowly add the DMSO solution from the dropping funnel to the oxalyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C.[5] Gas evolution (CO and CO₂) will be observed.[7]
-
Stir the resulting mixture for 10-15 minutes at -78 °C.
-
-
Addition of Alcohol:
-
Quenching and Aldehyde Formation:
-
Slowly add triethylamine (4.0-5.0 eq) to the reaction mixture via syringe or dropping funnel over 10 minutes. A thick white precipitate of triethylammonium chloride will form.[13]
-
Continue stirring at -78 °C for an additional 10 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature, typically over 1-2 hours.
-
-
Work-up Procedure:
-
Quench the reaction by adding water to the flask.[6] Stir for 20-30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove excess triethylamine), water, and finally with a saturated brine solution.[3][6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (e.g., < 40 °C) to avoid polymerization or degradation of the aldehyde.
-
-
Purification:
-
The resulting crude this compound is often of sufficient purity for subsequent steps.[8]
-
If higher purity is required, the product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | 108-112 @ 14 mmHg | 1.024 @ 25 °C |
| This compound | C₆H₁₁ClO | 134.60 | Not readily available | Not readily available |
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Water will quench the reactive intermediates.
-
Temperature Control: Maintaining the temperature at or below -60 °C during the addition of DMSO and the alcohol is critical to prevent the decomposition of the chloro(dimethyl)sulfonium chloride.[5]
-
Order of Addition: It is crucial to add the triethylamine after the alcohol has reacted with the activated DMSO complex to avoid the formation of methylthiomethyl (MTM) ether byproducts.[7]
-
-
Side Reactions:
-
Pummerer Rearrangement: If the reaction temperature is not kept sufficiently low, the activated DMSO intermediate can undergo a Pummerer rearrangement, leading to byproducts.[5]
-
Epimerization: For chiral alcohols with a stereocenter alpha to the hydroxyl group, using a bulkier base like diisopropylethylamine (DIPEA) can help minimize epimerization.[4]
-
-
Safety and Waste Disposal:
-
Odor: The byproduct dimethyl sulfide has a very strong and unpleasant odor.[7] All reaction and work-up steps should be conducted in an efficient fume hood. Glassware can be deodorized by rinsing with a bleach solution.[5]
-
Quenching: Never quench unreacted oxalyl chloride with water directly. Ensure it is diluted in the reaction mixture first.
-
Waste: Chlorinated solvents and sulfur-containing byproducts should be disposed of in designated hazardous waste containers.
-
Conclusion
The Swern oxidation is a highly effective and reliable method for the synthesis of this compound from 6-chloro-1-hexanol. By adhering to the detailed protocol and paying close attention to anhydrous conditions and strict temperature control, researchers can achieve high yields of the desired aldehyde with excellent purity. This application note serves as a comprehensive guide, empowering scientists to confidently and safely perform this important transformation in their synthetic endeavors.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. 6-クロロヘキサノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 11. westliberty.edu [westliberty.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. benchchem.com [benchchem.com]
- 14. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
- 15. Page loading... [guidechem.com]
Experimental Guide for the Synthetic Applications of 6-Chlorohexanal
Introduction: The Synthetic Potential of a Bifunctional Aldehyde
6-Chlorohexanal is a versatile bifunctional molecule featuring a reactive aldehyde and a primary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The aldehyde functionality serves as a key site for carbon-carbon bond formation and functional group interconversion, while the alkyl chloride provides a handle for nucleophilic substitution and cyclization reactions. This guide provides detailed protocols and theoretical justifications for several key reactions involving this compound, designed for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| CAS Number | 52387-36-7 |
| Appearance | Transparent oily mass |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Safety and Handling:
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of vapors and contact with skin and eyes.[2] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[2] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and other unwanted side reactions.
Protocol 1: Synthesis of this compound via Swern Oxidation
The most common precursor to this compound is 6-chloro-1-hexanol.[3] A reliable method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. This method is known for its mild reaction conditions and high yields.[4]
Reaction Scheme:
Caption: Swern oxidation of 6-chloro-1-hexanol.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DMSO solution via the dropping funnel. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 6-chloro-1-hexanol (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture, which will become thick and then stirrable again. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.[4]
Protocol 2: Chemoselective Wittig Reaction at the Aldehyde Terminus
The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones.[5][6] In the case of this compound, the aldehyde is significantly more electrophilic than the alkyl chloride, allowing for a chemoselective reaction with a phosphorus ylide. This protocol describes the reaction with a stabilized ylide to favor the formation of the (E)-alkene.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Ylide Addition: Add a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 eq.), to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol 3: Grignard Addition to the Carbonyl Group
Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[7][8][9] The reaction with this compound must be conducted at low temperatures to prevent potential side reactions, such as the Grignard reagent acting as a base or reacting with the alkyl chloride.
Reaction Scheme:
Caption: Grignard addition to this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Grignard Reagent Addition: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq. in THF) dropwise to the aldehyde solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude secondary alcohol can be purified by flash column chromatography on silica gel.
Protocol 4: Reductive Amination for the Synthesis of Chloro-Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[10][11] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ. This protocol outlines the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as a mild reducing agent.
Reaction Scheme:
Caption: Reductive amination of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting secondary amine can be purified by column chromatography on silica gel.
Protocol 5: Intramolecular Cyclization to form Tetrahydropyran Derivatives
The presence of both an aldehyde and an alkyl chloride in this compound allows for intramolecular reactions. Under basic conditions, the aldehyde can be converted to an enolate, which can then act as a nucleophile to displace the chloride, forming a cyclic product. This strategy can lead to the synthesis of tetrahydropyran derivatives.
Reaction Scheme:
Caption: Intramolecular cyclization of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Heat the reaction mixture and monitor the formation of the cyclized product, tetrahydro-2H-pyran-2-carbaldehyde, by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Conclusion
This compound is a highly valuable and synthetically flexible building block. The protocols outlined in this application note demonstrate its utility in a range of fundamental organic transformations. The chemoselective nature of its reactions, allowing for the independent manipulation of the aldehyde and alkyl chloride functionalities, opens up numerous possibilities for the synthesis of complex molecular architectures. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively utilize this compound to achieve their synthetic goals.
References
- 1. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 6-Chlorohexanal as a Versatile Precursor for 1,6-Difunctional Compounds
Abstract
6-Chlorohexanal is a highly valuable bifunctional molecule in organic synthesis, serving as a linchpin for the creation of diverse 1,6-difunctional aliphatic chains. Its structure, featuring a reactive aldehyde at one terminus and a primary alkyl chloride at the other, allows for orthogonal chemical transformations. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic application of this compound. We will detail the underlying chemical principles, offer field-proven experimental protocols, and present workflows for synthesizing key industrial and pharmaceutical intermediates, including 1,6-diaminohexane, 1,6-hexanediol, and ω-amino acids.
The Synthetic Utility of this compound
The power of this compound lies in the distinct reactivity of its two functional groups. The aldehyde group is an electrophilic center amenable to nucleophilic addition and related reactions, while the C-Cl bond is susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1][2] This differential reactivity allows for a stepwise, controlled synthesis, minimizing the need for complex protection-deprotection strategies that can lower overall process efficiency.
Sourcing & Preparation of this compound
While commercially available, this compound is often prepared in the lab via the selective oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.[3] The Swern oxidation is a preferred method as it operates under mild conditions, minimizing over-oxidation to the carboxylic acid and preventing side reactions associated with the chloro- group.[4]
Protocol 1: Swern Oxidation of 6-Chloro-1-hexanol
This protocol describes the preparation of this compound from 6-chloro-1-hexanol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Chloro-1-hexanol | 1.0 | 136.61 | 50.0 g |
| Oxalyl Chloride | 1.2 | 126.93 | 55.7 g |
| Dimethyl Sulfoxide (DMSO) | 2.0 | 78.13 | 57.2 g |
| Triethylamine (TEA) | 4.0 | 101.19 | 148.0 g |
| Dichloromethane (DCM) | - | - | 700 mL |
Step-by-Step Methodology:
-
Under an inert nitrogen atmosphere, charge a round-bottom flask with DMSO (57.2 g) and 600 mL of dichloromethane (DCM).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (55.7 g) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 10 minutes.
-
Slowly add a solution of 6-chloro-1-hexanol (50.0 g) in 100 mL of DCM to the reaction mixture at -78 °C.
-
After the addition is complete, stir the mixture for 30 minutes at the same temperature.
-
Add triethylamine (148.0 g) dropwise, again maintaining the temperature below -65 °C.
-
Upon completion of the addition, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding 500 mL of water. Stir vigorously for 30 minutes.
-
Separate the organic layer. Wash sequentially with 5% aqueous citric acid (400 mL) and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a transparent oil (Typical Yield: ~94%).[4]
Application in the Synthesis of 1,6-Diaminohexane
1,6-Diaminohexane (hexamethylenediamine, HMDA) is a critical monomer in the polymer industry, most notably for the production of Nylon 6,6.[5][6] The synthesis from this compound is a two-stage process that first modifies the aldehyde and then substitutes the chloride.
Pathway Logic
The synthesis leverages two fundamental transformations:
-
Reductive Amination: The aldehyde is converted to a primary amine in a one-pot reaction with ammonia and a reducing agent.[7][8] This forms the first amino group.
-
Nucleophilic Substitution: The chloro- group on the intermediate is then displaced by an amine equivalent. A common and safe strategy involves using sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine.
Caption: Workflow for 1,6-Diaminohexane Synthesis.
Protocol 2: Synthesis of 1,6-Diaminohexane
Part A: Reductive Amination to form 6-Chloro-1-hexylamine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 134.60 | 10.0 g |
| Ammonia (7N in MeOH) | 10.0 | 17.03 | ~106 mL |
| Raney Nickel | Catalyst | - | ~1.0 g |
| Hydrogen (H₂) | - | - | 50 psi |
Step-by-Step Methodology:
-
To a high-pressure reactor, add this compound (10.0 g) and the methanolic ammonia solution.
-
Carefully add the Raney Nickel catalyst (slurry).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake.
-
After the reaction is complete (typically 4-6 hours), cool the reactor, vent carefully, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-chloro-1-hexylamine, which can be used in the next step without further purification.
Part B: Azide Substitution and Reduction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Chloro-1-hexylamine | 1.0 | 135.63 | (From Part A) |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | ~7.2 g |
| Palladium on Carbon (10%) | Catalyst | - | ~0.5 g |
| Hydrogen (H₂) | - | - | 50 psi |
| DMF / Water (9:1) | - | - | 100 mL |
| Ethanol | - | - | 100 mL |
Step-by-Step Methodology:
-
Dissolve the crude 6-chloro-1-hexylamine in a 9:1 mixture of DMF and water (100 mL).
-
Add sodium azide (7.2 g) and heat the mixture to 80-90 °C for 6-8 hours. Monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with diethyl ether. Dry the combined organic extracts and concentrate to yield the crude 6-azido-1-hexylamine.
-
Dissolve the crude azide in ethanol (100 mL) in a high-pressure reactor.
-
Carefully add 10% Pd/C catalyst.
-
Seal the reactor, purge with nitrogen, and pressurize with hydrogen gas to 50 psi.
-
Stir the reaction at room temperature. The reduction is typically exothermic. Monitor for completion (cessation of hydrogen uptake).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting crude 1,6-diaminohexane can be purified by vacuum distillation.
Application in the Synthesis of 1,6-Hexanediol
1,6-Hexanediol is a valuable diol used in the manufacture of polyesters and polyurethanes.[9][10] Its synthesis from this compound requires the reduction of the aldehyde and the hydrolysis of the alkyl chloride.
Pathway Logic & Causality
The aldehyde must be reduced to a primary alcohol first. Performing the hydrolysis first under basic conditions could lead to unwanted side reactions, such as an intramolecular Williamson ether synthesis to form oxepane, especially if the aldehyde is inadvertently oxidized or reduced.[11] Therefore, a selective and mild reducing agent like sodium borohydride (NaBH₄) is ideal for the aldehyde reduction. The subsequent hydrolysis of the chloro- group can then be performed.
Caption: Workflow for 1,6-Hexanediol Synthesis.
Protocol 3: Synthesis of 1,6-Hexanediol
Part A: Reduction to 6-Chloro-1-hexanol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 134.60 | 10.0 g |
| Sodium Borohydride (NaBH₄) | 0.5 | 37.83 | 1.4 g |
| Methanol (MeOH) | - | - | 100 mL |
Step-by-Step Methodology:
-
Dissolve this compound (10.0 g) in methanol (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.4 g) in small portions, controlling the effervescence.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Carefully quench the reaction by adding 1M HCl dropwise until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-chloro-1-hexanol.
Part B: Hydrolysis to 1,6-Hexanediol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Chloro-1-hexanol | 1.0 | 136.61 | (From Part A) |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | 84.01 | ~12.3 g |
| Water | - | - | 150 mL |
Step-by-Step Methodology:
-
Combine the crude 6-chloro-1-hexanol with water (150 mL) and sodium bicarbonate (12.3 g).
-
Heat the mixture to reflux (100 °C) and stir for 12-16 hours.
-
Cool the reaction to room temperature and saturate the aqueous phase with sodium chloride.
-
Perform continuous liquid-liquid extraction with ethyl acetate for 24 hours.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,6-hexanediol, which can be purified by recrystallization or distillation.
Application in Alkene Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[12][13] Using this compound, this reaction allows for the selective formation of a terminal double bond, leaving the chloro- group intact for subsequent functionalization.
Protocol 4: Synthesis of 8-Chlorooct-1-ene
This protocol demonstrates the conversion of the aldehyde to a terminal alkene.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyltriphenylphosphonium Bromide | 1.2 | 357.23 | 31.8 g |
| n-Butyllithium (n-BuLi, 2.5M in hexanes) | 1.1 | 64.06 | 32.7 mL |
| This compound | 1.0 | 134.60 | 10.0 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |
Step-by-Step Methodology:
-
Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (31.8 g) in anhydrous THF (200 mL).
-
Cool the suspension to 0 °C and add n-BuLi (32.7 mL) dropwise. A deep orange/red color indicates the formation of the ylide. Stir for 1 hour at 0 °C.[14]
-
Cool the ylide solution to -78 °C.
-
Add a solution of this compound (10.0 g) in anhydrous THF (50 mL) dropwise.
-
After addition, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with pentane. The triphenylphosphine oxide byproduct is sparingly soluble in pentane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate carefully (the product is volatile). The crude 8-chlorooct-1-ene can be purified by distillation.
Caption: Simplified Wittig Reaction Mechanism.
Safety & Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the skin, eyes, and respiratory system.[15][16] All reactions should be performed in a well-ventilated fume hood. Reagents such as oxalyl chloride, n-butyllithium, and sodium azide are highly reactive and/or toxic and require specific handling procedures.[16]
Conclusion
This compound stands out as a strategic building block for accessing a wide array of 1,6-difunctional compounds. The protocols and principles outlined in this guide demonstrate its utility in synthesizing industrially significant monomers and versatile synthetic intermediates. By understanding the chemoselectivity of its functional groups, researchers can design efficient and high-yield synthetic routes for novel materials and pharmaceutical candidates.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1,6-二氨基己烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 10. US8236996B2 - Process for preparing 1,6-hexanediol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Downstream Purification of Products Synthesized from 6-Chlorohexanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purification in Syntheses Involving 6-Chlorohexanal
This compound is a bifunctional reagent of significant interest in organic synthesis, serving as a versatile building block for a variety of molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a reactive aldehyde and a terminal alkyl chloride, allows for a range of chemical transformations. For instance, the aldehyde functionality can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, while the chloro group is susceptible to nucleophilic substitution. A notable application of this compound is in the synthesis of the antidepressant Vilazodone, where it is a key intermediate.
Given its utility, the purity of products derived from this compound is paramount to ensure the reliability of experimental outcomes, the efficacy of downstream applications, and the safety of final products in drug development. Common impurities in reactions involving this compound can include unreacted starting materials, the corresponding alcohol (6-chloro-1-hexanol) from which it is often synthesized, and the corresponding carboxylic acid (6-chlorohexanoic acid) from over-oxidation. This guide provides a detailed overview of robust downstream purification methods tailored for products synthesized from this compound, complete with technical insights and step-by-step protocols.
Strategic Approaches to Purification: A Method Selection Guide
The choice of purification strategy is dictated by the physicochemical properties of the target molecule and its impurities, such as polarity, volatility, and thermal stability. A multi-step approach is often necessary to achieve the desired level of purity.
Method 1: Selective Removal of Aldehydic Impurities via Bisulfite Adduct Formation
One of the most effective and classic methods for removing unreacted this compound or other aldehyde impurities is through the formation of a water-soluble bisulfite adduct. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a charged adduct that can be easily separated from the desired non-aldehyde product through liquid-liquid extraction.
Scientific Principle
The lone pair of electrons on the sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer results in the formation of a stable, water-soluble salt, the bisulfite adduct. This adduct can then be partitioned into an aqueous phase, leaving the desired organic-soluble product in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by treatment with a base, a useful feature if the aldehyde itself is the desired product to be purified.
Visualizing the Workflow: Bisulfite Extraction
Caption: Workflow for aldehyde removal via bisulfite extraction.
Experimental Protocol: Purification of a Non-Aldehydic Product
Materials:
-
Crude reaction mixture containing the desired product and residual this compound.
-
A suitable water-miscible organic solvent (e.g., methanol, THF, or DMF for aliphatic aldehydes).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
An immiscible organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Deionized water.
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. For aliphatic aldehydes, DMF can enhance the removal rate.
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. Caution: This reaction can be exothermic and may release sulfur dioxide gas; perform in a well-ventilated fume hood.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and deionized water to the separatory funnel. Shake again to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, is drained off. The organic layer contains the purified product.
-
Washing: Wash the organic layer with deionized water to remove any residual bisulfite or miscible solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Method 2: Chromatographic Purification
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For products derived from this compound, this method can be highly effective in separating the desired compound from byproducts and unreacted starting materials.
Scientific Principle
The separation is based on the polarity of the molecules. A stationary phase, typically silica gel or alumina, is used. A solvent system (mobile phase) is chosen to elute the components of the mixture down the column at different rates. Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Considerations for Aldehyde-Containing Products
While effective, silica gel can sometimes cause the decomposition of aldehydes. If the desired product is an aldehyde, using a less acidic stationary phase like basic alumina or neutralizing the silica gel with triethylamine prior to use is recommended.
Visualizing the Workflow: Column Chromatography
Caption: General workflow for purification by column chromatography.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Glass column.
-
Collection tubes.
-
Thin Layer Chromatography (TLC) plates and chamber.
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if performing flash chromatography) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Method 3: Distillation for Liquid Products
For liquid products synthesized from this compound that are thermally stable, distillation is an excellent method for purification, particularly for separating components with different boiling points.
Scientific Principle
Distillation separates liquids based on differences in their volatilities. When a mixture of liquids is heated, the component with the lower boiling point will vaporize to a greater extent. This vapor is then condensed and collected, resulting in a purer sample of the more volatile component.
| Distillation Technique | Application |
| Simple Distillation | For separating liquids with boiling points that differ by at least 70°C, or for separating a liquid from a non-volatile solid. |
| Fractional Distillation | For separating liquids with closer boiling points (less than 70°C difference). |
| Vacuum Distillation | For purifying compounds with high boiling points (>150°C at atmospheric pressure) or those that are thermally unstable. |
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude liquid product.
-
Round-bottom flask.
-
Distillation head with a condenser.
-
Receiving flask.
-
Vacuum source and gauge.
-
Heating mantle and stirrer.
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Charging the Flask: Place the crude liquid product in the round-bottom flask along with a stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point at the applied pressure. It is often wise to collect a forerun fraction, the main fraction, and a tail fraction.
-
Completion: Once the distillation is complete, cool the apparatus before releasing the vacuum.
Method 4: Crystallization for Solid Products
If the product synthesized from this compound is a solid, recrystallization is a powerful technique for purification. This method can also be applied to solid derivatives of the product.
Scientific Principle
Recrystallization relies on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, while the impurities remain in the solution.
Experimental Protocol: Recrystallization
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and flask for vacuum filtration.
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator.
Purity Assessment
After purification, it is crucial to assess the purity of the final product. Common analytical techniques for this purpose include:
-
Gas Chromatography (GC): Excellent for volatile compounds, providing quantitative purity data.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for non-volatile and thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment (qNMR).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
Conclusion
The successful synthesis of valuable compounds from this compound is critically dependent on effective downstream purification. The choice of purification method, or combination of methods, must be tailored to the specific properties of the target molecule and the impurities present. By understanding the principles behind techniques such as bisulfite extraction, chromatography, distillation, and crystallization, researchers can design robust purification strategies to obtain high-purity materials essential for research, development, and commercial applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Chlorohexanal Synthesis
Welcome to the technical support center for the synthesis of 6-chlorohexanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable bifunctional intermediate. This compound is a key building block in the production of various pharmaceuticals, including the antidepressant Vilazodone.[1] Its synthesis, primarily through the oxidation of 6-chloro-1-hexanol, requires careful control to prevent over-oxidation and other side reactions.[1][2]
This document provides in-depth, experience-based answers to common challenges, detailed protocols, and comparative data to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound is typically achieved by the oxidation of the primary alcohol, 6-chloro-1-hexanol.[2] The primary challenge is to perform a selective oxidation that stops at the aldehyde stage without proceeding to the carboxylic acid.[3][4][5] Three methods are widely recognized for their reliability and mild conditions:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[3][6][7] It is known for its high yields and compatibility with a wide range of functional groups.[3]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that effectively oxidizes primary alcohols to aldehydes in anhydrous organic solvents like dichloromethane (DCM).[8][9][10] Its key advantage is that it avoids the aqueous conditions that lead to over-oxidation.[9][11]
-
TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[12][13][14][15] It is considered a "green" and efficient method.
Q2: Why is preventing over-oxidation to 6-chlorohexanoic acid so critical?
Primary alcohols are susceptible to over-oxidation. The initially formed aldehyde can exist in equilibrium with its hydrate form in the presence of water.[11][16] This hydrate is easily oxidized further to a carboxylic acid by many common oxidizing agents.[4][17][18] Therefore, methods that use anhydrous conditions (like PCC or Swern) or have high selectivity (like TEMPO) are essential to isolate the desired aldehyde in high purity and yield.[9][11]
Q3: What are the main safety considerations for this synthesis?
-
PCC: Chromium(VI) reagents are toxic and suspected carcinogens.[8][16] Handle PCC in a fume hood with appropriate personal protective equipment (PPE).
-
Swern Oxidation: This reaction generates carbon monoxide (CO) gas and the notoriously foul-smelling dimethyl sulfide (Me₂S).[6][19] It must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires strict temperature control at -78 °C to avoid side reactions.
-
Solvents: Dichloromethane (DCM) is a common solvent in these oxidations and is a suspected carcinogen. Handle with care.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of this compound
Q: My reaction yield is consistently below 50%, or I'm recovering only starting material. What are the likely causes and solutions?
A: Low yield is a frequent issue stemming from several potential sources. The key is to systematically identify the root cause.
-
Cause 1: Incomplete Reaction. The oxidation may not have gone to completion, leaving unreacted 6-chloro-1-hexanol.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A common eluent system is 3:1 Hexane:Ethyl Acetate. The aldehyde product (this compound) will have a higher Rf value than the more polar alcohol starting material (6-chloro-1-hexanol).
-
Check Reagent Stoichiometry: Ensure the oxidizing agent is not the limiting reagent. For PCC, use at least 1.2-1.5 equivalents.[8] For Swern, use 1.5 equivalents of oxalyl chloride and 2.5-3.0 equivalents of DMSO.[3]
-
Verify Reagent Quality: Oxidizing agents can degrade over time. Use freshly opened or properly stored reagents. DMSO for Swern oxidation must be strictly anhydrous.
-
-
-
Cause 2: Over-oxidation. As discussed, the desired aldehyde is being converted into 6-chlorohexanoic acid.
-
Troubleshooting Steps:
-
Strict Temperature Control (Swern): Do not allow the reaction temperature to rise above -60 °C during the addition of reagents.[3][19] Higher temperatures can lead to side reactions.
-
Anhydrous Conditions (PCC/Swern): Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[8] Use anhydrous solvents. Water facilitates the formation of the aldehyde hydrate, which is prone to over-oxidation.[11]
-
Choice of Oxidant: If over-oxidation persists with a strong oxidant, switch to a milder, more selective method like Swern, PCC, or TEMPO.[5][20]
-
-
-
Cause 3: Product Loss During Workup/Purification. Aldehydes can be volatile and sometimes unstable on silica gel.
-
Troubleshooting Steps:
-
Gentle Concentration: Remove the solvent using a rotary evaporator at a low temperature (e.g., < 35-40°C) to avoid losing the product.[21]
-
Alternative Purification: Aliphatic aldehydes can sometimes decompose on silica gel.[22] If you suspect this, consider purification via the formation of a bisulfite adduct, which can be isolated and then reverted to the pure aldehyde.[22][23][24] Another option is vacuum distillation.[1]
-
-
Problem 2: Significant Contamination with 6-Chlorohexanoic Acid
Q: My NMR/GC-MS analysis shows a significant peak corresponding to the carboxylic acid. How can I minimize this specific side product?
A: This is a classic over-oxidation problem. The solution lies in fine-tuning your reaction conditions to favor the aldehyde.
-
Cause 1: Oxidant is too harsh or conditions are not optimal.
-
Troubleshooting Steps:
-
Reagent Choice is Key: The Swern oxidation is particularly well-suited to prevent over-oxidation because the reaction conditions are very mild and do not involve water until the workup phase.[3][25] Similarly, PCC in anhydrous DCM is designed specifically to stop at the aldehyde stage.[9][10]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). For a PCC oxidation, 2-4 hours at room temperature is often sufficient.[8]
-
Buffering (for PCC): PCC is acidic and can sometimes promote side reactions.[8] Adding a buffer like sodium acetate or using Celite during the reaction can sometimes improve results by adsorbing the tar-like byproducts.[8]
-
-
-
Cause 2: Workup Procedure. The workup itself can sometimes introduce conditions that promote oxidation.
-
Troubleshooting Steps:
-
Avoid Oxidative Workups: Ensure the workup is performed promptly after the reaction is complete.
-
Aqueous Wash: During the workup, washing the organic layer with a mild reducing agent solution (like 5% sodium bisulfite) can help remove any residual oxidant. A subsequent wash with sodium bicarbonate solution will remove the acidic carboxylic acid impurity.[26]
-
-
Problem 3: Product Instability and Decomposition Upon Storage
Q: I successfully isolated pure this compound, but it turned into a viscous oil or solid after a few days. What is happening?
A: Aliphatic aldehydes are known for their limited storage stability.[27]
-
Cause 1: Trimerization/Polymerization. Aldehydes can undergo acid- or base-catalyzed self-condensation or trimerization to form stable cyclic trimers (trioxanes).[27]
-
Troubleshooting Steps:
-
Ensure Neutrality: Before storage, ensure all traces of acid or base from the reaction and workup have been removed. A final wash of the organic solution with brine and drying over anhydrous sodium sulfate is crucial.
-
Dilute Storage: Storing the aldehyde as a dilute solution in an anhydrous, non-polar solvent (like hexane or toluene) can inhibit polymerization.[27]
-
-
-
Cause 2: Autoxidation. Aldehydes can react with atmospheric oxygen to form carboxylic acids, especially in the presence of light.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon).
-
Low Temperature & Dark: Store the product in a refrigerator or freezer (-20 °C) in an amber vial to protect it from light.[27]
-
Use Promptly: It is always best practice to use freshly prepared this compound as soon as possible for the next synthetic step.
-
-
Comparative Data and Protocols
Table 1: Comparison of Common Oxidation Methods
| Feature | Swern Oxidation | PCC Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Pyridinium Chlorochromate (PCC) | TEMPO (catalyst), NaOCl or TCCA |
| Typical Temp. | -78 °C | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | High (often >90%)[21] | Good (70-85%) | Good to Excellent (80-95%)[14] |
| Pros | Very mild, high yield, excellent functional group tolerance.[3][7] | Operationally simple, readily available reagent. | "Green" method, catalytic, high selectivity. |
| Cons | Requires cryogenic temps, produces foul odor (Me₂S), sensitive to water.[6][25] | Toxic chromium reagent, can be acidic, workup can be tedious.[8] | Can be substrate-dependent, potential for chlorination with NaOCl.[12] |
Detailed Protocol: Swern Oxidation of 6-Chloro-1-hexanol
This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety protocols.
Materials:
-
6-chloro-1-hexanol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq.)
-
Oxalyl Chloride (1.5 eq.)
-
Triethylamine (Et₃N) (5.0 eq.)
-
Dry ice / Acetone bath
Procedure:
-
Setup: Under an inert atmosphere (N₂), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels. Cool the flask to -78 °C using a dry ice/acetone bath.[1]
-
Activator Formation: Add oxalyl chloride (1.5 eq.) to the flask. Then, add anhydrous DMSO (3.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.[3]
-
Alcohol Addition: Add a solution of 6-chloro-1-hexanol (1.0 eq.) in anhydrous DCM dropwise via the second addition funnel. Maintain the temperature at -78 °C. Stir for 45 minutes after the addition is complete.[21]
-
Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The mixture may become thick. After addition, stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.[21]
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid, water, and finally, saturated brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at < 35 °C) to afford the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate), though care must be taken to avoid decomposition.
Visual Guides
General Synthesis and Troubleshooting Workflow
Caption: A workflow for synthesis with integrated troubleshooting loops.
Reaction Pathway: Desired vs. Side Reaction
Caption: The desired oxidation pathway versus the over-oxidation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. CN102557901B - A preparation method of 6-chlorocaproic aldehyde - Google Patents [patents.google.com]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. studylib.net [studylib.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes [jove.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Swern Oxidation [organic-chemistry.org]
- 26. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 27. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
Technical Support Center: Preventing Polymerization of 6-Chlorohexanal
Welcome to the technical support center for 6-chlorohexanal. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive aldehyde in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent its polymerization during storage, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was a clear liquid, has become viscous/cloudy or has solidified. What is happening?
A1: You are observing the polymerization of this compound. Aldehydes, especially aliphatic ones like this compound, are prone to self-condensation and polymerization.[1][2][3] This process is often catalyzed by trace amounts of acid, base, or even water, leading to the formation of cyclic trimers (trioxanes) or linear polyacetals.[1] The result is an increase in viscosity and, in advanced stages, solidification of the material, rendering it unsuitable for most applications.
Q2: What factors initiate and accelerate the polymerization of this compound?
A2: Several factors can trigger this unwanted reaction:
-
Contaminants: Trace amounts of acids, bases, or metals can act as catalysts.[1]
-
Water: Moisture can facilitate polymerization.
-
Oxygen: While the primary polymerization is typically a condensation reaction, exposure to oxygen can lead to autoxidation, forming acidic byproducts that then catalyze polymerization.[4]
-
Temperature: Elevated temperatures increase the reaction rate. While storing in the cold is generally recommended to slow down reactions, the initial formation of a polymer can sometimes be accelerated if water is present and freezes out, concentrating catalytic impurities.[5]
-
Light: UV light can potentially generate radicals, leading to side reactions.[6]
Q3: Is it possible to reverse the polymerization?
A3: In some cases, yes. For aldehyde polymers like paraformaldehyde, depolymerization can be achieved by heating, which breaks the acetal linkages to regenerate the gaseous monomer.[5][7] This process can also be facilitated by adding an acid or base catalyst in a suitable solvent.[5][7] However, for this compound, this can be a complex procedure that may lead to other degradation products. It is generally recommended to prevent polymerization in the first place. If depolymerization is attempted, it should be done with caution and the purity of the resulting monomer must be rigorously verified.
Troubleshooting Guide
Issue: You suspect your this compound is starting to polymerize.
This workflow will guide you through diagnosis and potential remedies.
Caption: Troubleshooting workflow for suspected this compound polymerization.
Prevention Protocols and Best Practices
The most effective strategy is to prevent polymerization from the outset.
Recommended Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C in a freezer.[8][9] | Reduces the rate of chemical reactions, including polymerization and oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[8][10] | Displaces oxygen, preventing autoxidation which can form acidic catalysts.[4] |
| Container | Use an amber glass bottle with a tightly sealed, non-reactive cap. | Protects from light and prevents contamination from air and moisture. |
| Inhibitors | Consider adding a stabilizer for long-term storage or if purity allows. | Chemical inhibitors can scavenge initiators of polymerization. |
Protocol 1: Storing a Newly Received Bottle of this compound
Objective: To properly store a new container of this compound to maximize its shelf-life.
Materials:
-
New bottle of this compound
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Parafilm or sealing tape
Procedure:
-
Before opening the bottle for the first time, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.
-
Carefully break the manufacturer's seal in an area with low humidity or in a glove box.
-
Gently flush the headspace of the bottle with a slow stream of dry argon or nitrogen for 30-60 seconds.
-
Quickly and tightly reseal the bottle cap.
-
Wrap the cap and neck of the bottle with Parafilm to create an additional barrier against moisture and air.
-
Label the bottle with the date received and the date opened.
-
Place the sealed bottle in a designated freezer at -20°C.[8][9]
Protocol 2: Using Stabilizers for Enhanced Protection
For applications where trace additives are tolerable, adding a stabilizer can significantly inhibit polymerization.
Choosing a Stabilizer: Alkaline substances are effective at neutralizing acidic impurities that catalyze polymerization. A patent suggests that alkali metal hydroxides or carbonates at very low concentrations (0.05-20 ppm) can stabilize aliphatic aldehydes.[1]
Objective: To prepare a stabilized stock of this compound.
Procedure:
-
Prepare a very dilute stock solution of the chosen stabilizer (e.g., sodium carbonate) in a volatile, anhydrous solvent in which this compound is also soluble.
-
To a fresh, monomeric sample of this compound, add a calculated volume of the stabilizer solution to achieve a final concentration in the low ppm range.
-
If a solvent was used, it can be removed under reduced pressure, provided it is more volatile than the aldehyde.
-
Store the stabilized aldehyde according to Protocol 1.
Mechanism of Aldehyde Polymerization
The diagram below illustrates the acid-catalyzed trimerization of an aldehyde, a common polymerization pathway.
Caption: Simplified mechanism of acid-catalyzed aldehyde polymerization to a cyclic trimer.
By understanding the mechanisms of degradation and implementing these preventative measures, you can ensure the stability and reliability of your this compound for successful research outcomes.
References
- 1. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 2. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. assbt.org [assbt.org]
- 8. achmem.com [achmem.com]
- 9. This compound | 52387-36-7 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 6-Chlorohexanal
Welcome to the technical support guide for 6-chlorohexanal. This bifunctional building block, featuring a reactive aldehyde and a primary alkyl chloride, is a cornerstone in the synthesis of pharmaceuticals and fine chemicals.[1] However, its dual reactivity presents unique challenges that can often lead to suppressed yields and complex product mixtures.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from foundational issues concerning reagent integrity to specific, reaction-based troubleshooting, all grounded in mechanistic principles to empower your synthetic strategy.
Section 1: Foundational Troubleshooting - Is Your Starting Material the Problem?
Low yields often originate not from the reaction itself, but from the quality of the starting material. This compound is susceptible to degradation, and verifying its integrity is the most critical first step.
FAQ 1.1: My reaction is failing or giving very low yields. Where should I start?
Answer: Always start with your starting material. Before scrutinizing your reaction conditions, you must validate the purity and stability of your this compound. Aldehydes, in general, are prone to oxidation and polymerization, and this specific molecule is no exception. Improper storage is a primary cause of reaction failure. It should be stored in an inert atmosphere and at low temperatures (ideally in a freezer at -20°C) to minimize degradation.[2]
FAQ 1.2: How can I assess the purity of my this compound?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of this volatile compound and identifying potential contaminants.[3][4]
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., ~100 µg/mL) in a high-purity volatile solvent such as dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min).
-
Carrier Gas: Helium, constant flow (1.2 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify the main peak corresponding to this compound (m/z should be consistent with its structure). Purity is calculated by the area percentage of the main peak relative to the total peak areas in the chromatogram.[3]
FAQ 1.3: What are the common impurities in this compound and how do they interfere?
Answer: The three most common impurities arise from oxidation, reduction (from synthesis), and polymerization. Understanding their impact is key to diagnosing your reaction issues.
| Impurity Name | Structure | Formation Mechanism | Impact on Reactions |
| 6-Chlorohexanoic Acid | Cl-(CH₂)₅-COOH | Oxidation of the aldehyde group upon exposure to air. | Quenches bases (e.g., in Wittig or Grignard reactions), interferes with nucleophilic additions. |
| 6-Chlorohexan-1-ol | Cl-(CH₂)₅-CH₂OH | Incomplete oxidation during synthesis from the parent alcohol.[5][6] | Acts as a competing nucleophile or a proton source, quenching organometallics and other strong bases. |
| Oligomers/Polymers | Complex mixture | Acid or base-catalyzed self-condensation (aldol-type reactions) or polymerization. | Non-reactive "sludge" that reduces the concentration of the active aldehyde, complicating purification. |
Logical Troubleshooting Flowchart
Here is a visual guide to diagnosing the root cause of low yields, starting with the reagent itself.
Caption: A systematic approach to troubleshooting, prioritizing reagent purity.
Section 2: Reaction-Specific Troubleshooting Guides
Once you have confirmed your starting material is of high purity, the next step is to address issues specific to your chosen transformation.
Reductive Amination
Reductive amination is a robust method for forming C-N bonds, but it involves an equilibrium-driven first step (imine formation) that can be problematic.[7][8]
Question: "I'm seeing low conversion in my reductive amination, with mostly unreacted aldehyde. What is the likely cause?"
Answer: This almost always points to inefficient imine formation. The condensation of the aldehyde and amine to form an imine (or enamine) is a reversible reaction that produces water. If this water is not removed or sequestered, the equilibrium will not favor the imine, and the subsequent reduction step cannot occur.
Troubleshooting Steps:
-
Water Removal: The most effective solution is to add a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are ideal as they are non-reactive and efficiently trap the water generated in situ.[7]
-
pH Control: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and non-reactive. A weak acid, like acetic acid, is often used to maintain the pH in the optimal range of 4-6.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and does not require stringent pH control. Sodium cyanoborohydride also works well but is highly toxic.[8][9]
Question: "I'm getting a complex mixture of products instead of my desired amine. What side reactions are occurring?"
Answer: The bifunctional nature of this compound is the primary culprit. The nucleophilic amine can react at both the aldehyde and the alkyl chloride sites, leading to undesired products.
Caption: Common side reactions in the reductive amination of this compound.
Mitigation Strategy: Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the reducing agent slowly at a low temperature (0 °C) to favor the initial reductive amination over subsequent side reactions.
Grignard / Organolithium Reactions
Question: "My Grignard reaction is failing completely. Why?"
Answer: This is a classic incompatibility issue. Grignard reagents are not only strong nucleophiles but also potent bases.[10] They are fundamentally incompatible with both functional groups in this compound for two reasons:
-
Reaction with the Aldehyde: One equivalent of the Grignard reagent will add to the aldehyde of another molecule.
-
Reaction with the Alkyl Chloride: Another equivalent can potentially react with the alkyl chloride via an Sₙ2-like pathway, though this is often slower.
The most common and frustrating outcome is the formation of a complex polymeric mixture. To successfully perform a nucleophilic addition on the alkyl chloride end or another transformation that requires a strong base/nucleophile, you must protect the aldehyde.
Question: "How can I successfully use a Grignard reagent with this molecule?"
Answer: The solution is a protection-reaction-deprotection strategy. The aldehyde must be converted into a functional group that is stable under basic/nucleophilic conditions. The most common and effective protecting group for an aldehyde is a cyclic acetal.[11][12]
Caption: Workflow for using a Grignard reagent via an acetal protection strategy.
-
Setup: To a round-bottom flask, add this compound (1 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.) in toluene.
-
Water Removal: Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetal by vacuum distillation. The protected compound is now ready for your Grignard reaction.
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[13][14] Low yields with this compound are typically due to issues with ylide formation or stability.
Question: "My Wittig reaction is sluggish and my yield is poor. What factors should I investigate?"
Answer: The success of a Wittig reaction hinges on the efficient generation of the phosphonium ylide. The choice of base and solvent is critical.[15]
Troubleshooting Steps:
-
Base Selection: The base must be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-BuLi or NaH are required. For stabilized ylides (containing an adjacent electron-withdrawing group), milder bases like KOtBu or even carbonates can be sufficient.
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Any protic impurity will quench the ylide.
-
Temperature Control: Ylide formation is often performed at 0 °C or lower. After ylide formation is complete (indicated by a characteristic color change, often to deep orange or red), the aldehyde is added slowly at low temperature to control the reaction rate.
-
Solvent Choice: THF and diethyl ether are common choices. Ensure they are anhydrous.
| Base | Typical Solvent | Temperature for Ylide Formation | Notes |
| n-Butyllithium (n-BuLi) | Anhydrous THF | -78 °C to 0 °C | Very strong, very effective. Requires careful handling. Salt-free conditions can favor Z-alkene formation. |
| Sodium Hydride (NaH) | Anhydrous THF/DMSO | 0 °C to RT | Heterogeneous reaction, can be slower. Ensure the NaH dispersion is washed with dry hexanes to remove mineral oil. |
| Potassium tert-butoxide (KOtBu) | Anhydrous THF | 0 °C to RT | Good for moderately acidic phosphonium salts. Easier to handle than n-BuLi. |
Section 3: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Hitchhiker’s Guide to Reductive Amination | CoLab [colab.ws]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Home [chemicals.thermofisher.kr]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
Impact of temperature and pH on 6-Chlorohexanal reaction kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chlorohexanal. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of temperature and pH on the reaction kinetics of this bifunctional molecule. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions for challenges encountered in the lab.
Introduction: The Bifunctional Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring two reactive centers: a terminal aldehyde and a primary alkyl chloride. This dual functionality allows for a range of chemical transformations, but also presents stability challenges. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the alkyl chloride can undergo nucleophilic substitution and elimination reactions. The rates of these reactions are highly dependent on experimental conditions, particularly temperature and pH. Understanding these dependencies is critical for reaction optimization, impurity profiling, and ensuring the overall success of your synthetic route.
Forced degradation studies are essential for mapping the stability of molecules like this compound.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than typical storage or reaction conditions to accelerate degradation and identify potential degradation products.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling and reaction of this compound.
Q1: I am observing the formation of an unexpected impurity with a carboxylic acid functionality during my reaction. What is the likely cause?
A1: The most probable cause is the oxidation of the aldehyde group of this compound to a carboxylic acid, forming 6-chlorohexanoic acid. This is a common degradation pathway for aldehydes.[5]
-
Troubleshooting:
-
Deoxygenate your solvents: Aldehydes can be sensitive to dissolved oxygen. Purging your solvents with an inert gas (e.g., nitrogen or argon) before use can minimize oxidation.
-
Avoid oxidizing agents: Ensure that none of your reagents or starting materials contain residual oxidizing agents.
-
Temperature control: Higher temperatures can accelerate oxidation. Running your reaction at a lower temperature, if the primary reaction kinetics allow, can help to reduce the formation of this impurity.
-
Q2: My reaction is performed under basic conditions, and I am seeing the appearance of multiple byproducts, including some that are more polar than my starting material. What could be happening?
A2: Under basic conditions, this compound can undergo several degradation pathways:
-
Hydrolysis of the alkyl chloride: The terminal chloride can be displaced by a hydroxide ion in a nucleophilic substitution reaction to form 6-hydroxyhexanal.[6][7] This introduces a hydroxyl group, increasing the polarity of the molecule.
-
Aldol condensation: In the presence of a base, the aldehyde can act as both an electrophile and a nucleophile (after deprotonation at the alpha-carbon), leading to self-condensation products.[8]
-
Cannizzaro reaction (disproportionation): If the reaction conditions are strongly basic and there are no alpha-protons available for enolization (not the primary case for this compound, but can be relevant for derivatives), aldehydes can disproportionate to form a carboxylic acid and an alcohol.
-
Troubleshooting:
-
pH control: Carefully control the pH of your reaction mixture. If possible, use a non-nucleophilic organic base instead of strong aqueous bases like NaOH or KOH.
-
Temperature management: As with oxidation, higher temperatures will accelerate these side reactions. Maintain the lowest effective temperature for your desired transformation.
-
Reaction time: Minimize the reaction time to reduce the exposure of this compound to basic conditions.
-
Q3: I am conducting a reaction in an acidic aqueous medium and my yield is lower than expected. What are the potential degradation pathways in acidic conditions?
A3: In an acidic aqueous environment, the following can occur:
-
Aldehyde hydration: The aldehyde can be hydrated to form a geminal diol (6-chlorohexane-1,1-diol).[9] While this is often a reversible process, it can reduce the concentration of the reactive aldehyde.
-
Acid-catalyzed hydrolysis of the alkyl chloride: Although generally slower than base-catalyzed hydrolysis, the alkyl chloride can still be hydrolyzed to the corresponding alcohol (6-hydroxyhexanal) over extended periods or at elevated temperatures.[10]
-
Troubleshooting:
-
Minimize water content: If your reaction chemistry allows, use anhydrous solvents to suppress hydration of the aldehyde.
-
Control temperature and reaction time: To mitigate hydrolysis of the alkyl chloride, keep the temperature and reaction duration to the minimum required for your primary reaction.
-
Proposed Degradation Pathways of this compound
The following diagram illustrates the primary degradation pathways of this compound under different pH and temperature conditions.
Caption: Proposed degradation pathways for this compound.
Illustrative Kinetic Data
Due to a lack of specific experimental data for this compound in the literature, the following tables provide illustrative, hypothetical kinetic data based on the known reactivity of aldehydes and alkyl halides. This data is intended to demonstrate the expected trends with changes in temperature and pH.
Table 1: Effect of Temperature on the Rate of Hydrolysis of this compound at pH 12
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, hours) |
| 25 | 1.5 x 10⁻⁵ | 12.8 |
| 40 | 4.5 x 10⁻⁵ | 4.3 |
| 60 | 2.0 x 10⁻⁴ | 0.96 |
Table 2: Effect of pH on the Rate of Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, hours) |
| 4 | 5.0 x 10⁻⁸ | 3849 |
| 7 | 1.0 x 10⁻⁷ | 1925 |
| 10 | 1.0 x 10⁻⁶ | 192.5 |
| 12 | 1.5 x 10⁻⁵ | 12.8 |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.[11]
Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat at 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in methanol for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
-
Control Samples:
-
Prepare control samples of this compound in the reaction solvents (without the stressor) and subject them to the same conditions to differentiate between degradation due to the stressor and the solvent/temperature alone.
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.
Caption: Workflow for a forced degradation study of this compound.
Analytical Methods for Monitoring this compound and its Degradation Products
The choice of analytical method is crucial for accurately monitoring the kinetics of this compound reactions and quantifying its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.[12]
-
Detection: A UV detector can be used if the degradation products contain a chromophore. However, since this compound and some of its likely degradation products lack a strong chromophore, a mass spectrometer (LC-MS) is highly recommended for both detection and identification.[13] Refractive index (RI) or evaporative light scattering detection (ELSD) are other options for non-chromophoric compounds.
-
-
Gas Chromatography (GC): GC can be used for the analysis of volatile aldehydes.[13][14]
Conclusion
The stability of this compound is significantly influenced by temperature and pH due to its bifunctional nature. The aldehyde moiety is prone to oxidation and hydration, while the alkyl chloride is susceptible to hydrolysis, particularly under basic conditions. A thorough understanding of these degradation pathways, guided by forced degradation studies, is essential for developing robust and reproducible synthetic processes. By carefully controlling reaction parameters and employing appropriate analytical techniques, researchers can minimize the formation of unwanted byproducts and ensure the desired reaction outcomes.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. youtube.com [youtube.com]
- 8. www2.oberlin.edu [www2.oberlin.edu]
- 9. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 10. srd.nist.gov [srd.nist.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Optimizing 6-Chlorohexanal Reactions
Welcome to the technical support center for catalyst selection in reactions involving 6-chlorohexanal. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their chemical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design and execution.
I. Troubleshooting Guide: Overcoming Common Hurdles in this compound Reactions
This section addresses specific challenges you may encounter during your experiments with this compound, offering targeted solutions and preventative measures.
Low Yield in the Oxidation of this compound to 6-Chlorohexanoic Acid
Question: I am attempting to oxidize this compound to 6-chlorohexanoic acid, but I am consistently obtaining low yields. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low yields in the oxidation of this compound can stem from several factors, including incomplete conversion, degradation of the starting material or product, and the formation of byproducts. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: Ensure your reaction is running to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider the following:
-
Catalyst Activity: The chosen catalyst may not be active enough under your current conditions. For the oxidation of aliphatic aldehydes, a variety of catalytic systems can be employed. While traditional stoichiometric oxidants like potassium permanganate or chromic acid are effective, they generate significant waste.[1] Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are greener alternatives.[2][3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. However, be cautious as excessive heat can promote side reactions.
-
-
Side Reactions and Byproduct Formation: The aldehyde functional group is susceptible to side reactions, especially under harsh conditions.
-
Over-oxidation: While the desired product is the carboxylic acid, aggressive oxidation can lead to chain cleavage and the formation of smaller, unwanted byproducts.
-
Aldol Condensation: In the presence of base, this compound can undergo self-condensation, reducing the amount of starting material available for oxidation.
-
-
Catalyst Selection and Optimization: The choice of catalyst is critical for a successful oxidation. Below is a comparison of common catalytic systems for the oxidation of aldehydes:
| Catalyst System | Oxidant | Typical Solvents | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | - | Water, Acetone | Strong oxidant, readily available | Stoichiometric, generates MnO₂ waste |
| Chromic Acid (H₂CrO₄) | - | Acetone, Water | Effective for many aldehydes | Highly toxic, stoichiometric waste |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | - | Water, Ammonia | Mild, selective for aldehydes | Expensive, forms explosive silver nitride upon drying |
| VO(acac)₂ / H₂O₂ | H₂O₂ | Acetonitrile | Catalytic, good functional group compatibility | Requires handling of hydrogen peroxide |
| N-Hydroxyphthalimide (NHPI) / O₂ | O₂ (air) | Acetonitrile, Water | Organocatalytic, uses air as oxidant | May require longer reaction times |
Recommendation: For a balance of efficiency and green chemistry principles, consider exploring the VO(acac)₂/H₂O₂ system or the organocatalytic NHPI/O₂ system.[3] A catalyst-free, light-promoted oxidation using atmospheric oxygen in a mixture of acetone and water has also been reported as a practical and efficient method.[2]
Poor Selectivity in the Reductive Amination of this compound
Question: I am performing a reductive amination with this compound and a primary amine, but I am observing a mixture of the desired secondary amine, the corresponding tertiary amine (from dialkylation), and unreacted starting materials. How can I improve the selectivity?
Answer:
Achieving high selectivity in reductive amination is a common challenge. The key is to control the relative rates of imine formation and reduction, while minimizing side reactions.
-
Dialkylation: The formation of a tertiary amine is a frequent side reaction when using a primary amine.[4] This occurs when the newly formed secondary amine reacts with another molecule of this compound. To suppress this:
-
Stoichiometry: Use an excess of the primary amine. This will statistically favor the reaction of this compound with the primary amine over the secondary amine product.
-
Stepwise Procedure: A two-step process can be more selective. First, form the imine by reacting this compound with the primary amine, and then add the reducing agent in a separate step.[5]
-
-
Reduction of the Aldehyde: If the reducing agent is too reactive, it can reduce this compound to 6-chloro-1-hexanol before it has a chance to form the imine.
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[6][7] Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) is also a highly effective method.[6]
-
-
Reaction Conditions:
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the iminium ion is slow. Acetic acid is often used as a catalyst.[8]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF) are common solvents for reductive amination.
-
Catalyst and Reducing Agent Comparison for Reductive Amination:
| Reducing Agent | Catalyst | Typical Solvents | Advantages | Disadvantages |
| NaBH(OAc)₃ | Acetic Acid | DCM, THF | Mild, selective for imines | Can be slow, stoichiometric |
| NaBH₃CN | Acetic Acid | MeOH, DCM | Effective, selective under pH control | Highly toxic (releases HCN) |
| H₂ | Pd/C, PtO₂, Raney Ni | MeOH, EtOH | "Clean" reaction, high yields | Requires specialized hydrogenation equipment |
| α-picoline-borane | Acetic Acid | MeOH, Water | Stable, less toxic alternative to NaBH₃CN | May require optimization |
Recommendation: For a one-pot procedure, sodium triacetoxyborohydride is often the reagent of choice due to its selectivity and lower toxicity compared to sodium cyanoborohydride.[6] For a cleaner and often more efficient reaction, catalytic hydrogenation is an excellent option if the equipment is available.[6]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for this compound.
Q1: What are the primary types of catalysts I should consider for C-C bond formation with this compound, such as in an aldol reaction?
A1: For carbon-carbon bond-forming reactions like the aldol reaction, organocatalysis has emerged as a powerful and environmentally friendly approach.[9][10][11] Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction of aldehydes.[9][10][11] These catalysts operate via an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes.[9]
-
Mechanism of Proline Catalysis: The secondary amine of proline reacts with a ketone (the nucleophile) to form an enamine. This enamine then attacks the aldehyde (the electrophile, in this case, this compound), which is activated by the carboxylic acid group of the proline catalyst through hydrogen bonding.
-
Advantages of Organocatalysis:
-
Metal-Free: Avoids contamination of the final product with residual metals, which is crucial in pharmaceutical synthesis.
-
Mild Reaction Conditions: Often proceeds at room temperature and under aerobic conditions.
-
Stereoselectivity: Chiral organocatalysts can induce high levels of enantioselectivity, leading to the formation of a specific stereoisomer of the product.[9][12]
-
Below is a workflow for selecting an organocatalyst for an aldol reaction with this compound:
Caption: Workflow for organocatalyst selection in an aldol reaction.
Q2: How can I use Phase-Transfer Catalysis (PTC) to improve the efficiency of nucleophilic substitution reactions on the chloro- group of this compound?
A2: Phase-Transfer Catalysis (PTC) is an excellent technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing this compound).[13][14] The phase-transfer catalyst facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where it can react with this compound.
-
Mechanism of PTC: A typical phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, forms an ion pair with the nucleophile in the aqueous phase. This ion pair is soluble in the organic phase and can therefore transport the nucleophile to react with the substrate.
-
Common Phase-Transfer Catalysts:
-
Quaternary Ammonium Salts (Quats): e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC). These are versatile and widely used.[13]
-
Quaternary Phosphonium Salts: Similar to quats but can sometimes offer different reactivity.
-
Crown Ethers: e.g., 18-crown-6. These are particularly effective at complexing alkali metal cations (like K⁺), thereby "freeing" the anionic nucleophile.
-
Cryptands: Offer even stronger cation complexation than crown ethers.
-
The following diagram illustrates the PTC mechanism for a nucleophilic substitution on this compound:
Caption: Mechanism of Phase-Transfer Catalysis.
Recommendation: For nucleophilic substitution on the primary chloride of this compound, quaternary ammonium salts like TBAB are a good starting point due to their effectiveness and relatively low cost.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Oxidation of this compound to 6-Chlorohexanoic Acid using a Catalyst-Free, Light-Promoted Method
This protocol is adapted from a general procedure for the photochemical aerobic oxidation of aldehydes.[2]
Materials:
-
This compound
-
Acetone (reagent grade)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Test tube or round-bottom flask
-
UV lamp (370 nm) or access to direct sunlight
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a mixture of acetone (3 mL) and water (0.3 mL).
-
Place a stir bar in the vessel and stir the mixture vigorously.
-
Irradiate the reaction mixture with a 370 nm UV lamp or place it in direct sunlight.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent and visualizing with a potassium permanganate stain). The reaction is typically complete within 3-8 hours.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the crude residue with EtOAc (10 mL) and transfer to a separatory funnel.
-
Add 1 M NaOH solution (10 mL) to the separatory funnel and shake. The carboxylic acid product will move into the aqueous layer as its sodium salt.
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 10 mL) to remove any unreacted aldehyde.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl solution.
-
Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 6-chlorohexanoic acid. Further purification can be achieved by column chromatography or distillation if necessary.
Protocol 2: Reductive Amination of this compound with a Primary Amine using Sodium Triacetoxyborohydride
This is a general one-pot procedure for reductive amination.[6][15]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the primary amine (1.1 mmol), and anhydrous DCM (10 mL).
-
Add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Once imine formation is observed, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the imine is consumed (typically 2-24 hours).
-
Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude secondary amine. Purify by column chromatography on silica gel.
IV. References
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Storer, R. I., & MacMillan, D. W. C. (2004). Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes. Tetrahedron, 60(36), 7705-7714.
-
A General Organocatalyst for Direct α-Functionalization of Aldehydes: Stereoselective C−C, C−N, C−F, C−Br, and C−S Bond-Forming Reactions. Scope and Mechanistic Insights. (2005). Journal of the American Chemical Society, 127(43), 15036-15037.
-
Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. (2007). Angewandte Chemie International Edition, 46(39), 7483-7486.
-
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022). Green Chemistry, 24(15), 5858-5863.
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. (2021). ACS Sustainable Chemistry & Engineering, 9(29), 9753-9759.
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2015). RSC Advances, 5(104), 85375-85386.
-
Enantioselective Organocatalytic Aldehyde—Aldehyde Cross-Aldol Couplings. The Broad Utility of α-Thioacetal Aldehydes. (2004). Tetrahedron, 60(36), 7705-7714.
-
Reductive amination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031-1034.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. (2007). Organic Letters, 9(10), 1809-1811.
-
Aldol reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). Catalysis Science & Technology, 7(18), 4153-4161.
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--
-
Reductive Amination. (2023, March 16). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. (2012). Catalysis Science & Technology, 2(10), 2025-2041.
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). Catalysis Science & Technology, 7(18), 4153-4161.
-
Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. (2023). Journal of the American Chemical Society, 145(2), 1149-1161.
-
Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. (2023). Science Exploration, 1(1), 1-15.
-
Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. (2020, December 10). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Experiment 19 — Aldol Condensation. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Advances in Formaldehyde Catalytic Oxidation Catalysts. (2023). Catalysts, 13(5), 896.
-
Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2023). Frontiers in Chemistry, 11, 1245678.
-
The Aldol Reaction: Organocatalytic Approach. (2019). In Organic Reactions.
-
Microwave-assisted organocatalytic cross- aldol condensation of aldehydes. (2013). RSC Advances, 3(10), 3217-3220.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Product ratios a and yields obtained after reductive amination b... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Process for the reductive amination of halogen-containing substrates. (2020). U.S. Patent No. 10,544,087 B2.
-
Phase Transfer Catalysts. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved from --INVALID-LINK--
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved from --INVALID-LINK--
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). Catalysts, 13(8), 1184.
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2021). Catalysts, 11(12), 1436.
References
- 1. scilit.com [scilit.com]
- 2. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes [organic-chemistry.org]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Managing the Exothermic Nature of 6-Chlorohexanal Reactions
Welcome to the technical support center for handling reactions involving 6-chlorohexanal. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. This compound, with its reactive aldehyde and alkyl chloride moieties, is a valuable building block in organic synthesis. However, its reactivity can lead to significant exothermic events if not properly managed. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are safe, controlled, and reproducible.
Part 1: Troubleshooting Guide - Navigating Unforeseen Events
This section addresses specific issues you may encounter during your experiments. Each answer provides an immediate course of action followed by a detailed explanation of the underlying chemical principles.
Q1: My reaction temperature is rising uncontrollably, and the cooling bath can't keep up. What should I do immediately?
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance Cooling: If possible, augment your cooling system. For an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower the temperature. If using a cryostat, lower the setpoint.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent readily available, adding it can help absorb heat and slow the reaction rate by reducing the concentration of reactants. This should only be done if the solvent is known to be compatible and will not exacerbate the exotherm.
-
Prepare to Quench: If the temperature continues to rise rapidly, prepare for an emergency quench. This involves adding a pre-determined, cold quenching agent that will neutralize a key reactive species. The choice of quencher is reaction-specific (e.g., a cold, weak acid for a Grignard reaction).
Expert Explanation: A runaway reaction occurs when the rate of heat generation from the chemical reaction surpasses the rate of heat removal by the cooling system. Aldehyde additions, particularly with strong nucleophiles like Grignard reagents or organolithiums, are notoriously exothermic.[1][2] The reaction rate is highly dependent on temperature; as the temperature increases, the reaction accelerates, generating even more heat. This vicious cycle can lead to boiling of the solvent, a dangerous pressure buildup, and potentially explosive decomposition. The key is to break the cycle by stopping the supply of reactants and increasing the rate of heat removal.
Q2: I'm observing a significant exotherm even with very slow, dropwise addition of my reagent. Why is this happening and how can I mitigate it?
Immediate Action:
-
Pause Addition: Temporarily halt the addition of the reagent to allow the cooling system to catch up and the internal temperature to stabilize.
-
Check Stirring: Ensure your stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reagent concentration is high, leading to a rapid reaction in a small volume.
-
Dilute the Reagent: Consider diluting the reagent you are adding. This reduces its concentration, allowing for better heat dissipation as it is introduced into the reaction mixture.
Expert Explanation: This issue often points to problems with mass and heat transfer rather than just the reaction's intrinsic kinetics.
-
Mass Transfer: If the added reagent is not dispersed quickly, its local concentration where the drop enters the solution will be very high, causing a rapid, localized exotherm. Improving agitation is the most effective solution.[3]
-
Heat Transfer: The overall heat transfer efficiency depends on the vessel's surface area, the temperature differential (ΔT) between the reaction and the cooling bath, and the heat transfer coefficient of your materials. Using a reaction vessel with a larger surface-area-to-volume ratio (e.g., a taller, narrower flask) or a more efficient cooling medium can improve heat removal.
-
Induction Periods: Some reactions have an induction period. If the reaction is slow to initiate, the reagent can build up in concentration. When the reaction finally starts, it does so with a large amount of available reactant, causing a sudden and sharp temperature spike.
Q3: My reaction produced a dark color, unexpected byproducts, and a strong exotherm. What is the likely cause?
Immediate Action:
-
Cool the Mixture: Ensure the reaction is cooled to a safe temperature and stabilized.
-
Analyze Byproducts: Before workup, if it is safe to do so, take a small aliquot for analysis (e.g., TLC, crude NMR) to get an initial idea of the product distribution.[4]
-
Review Reaction Conditions: Critically assess your reaction temperature, reagent purity, and the exclusion of air and moisture.
Expert Explanation: Uncontrolled exotherms are a primary cause of byproduct formation. For this compound, several side reactions can be triggered by excessive heat:
-
Aldol Condensation/Polymerization: Aldehydes can undergo base- or acid-catalyzed self-condensation. High temperatures accelerate these processes, leading to oligomers and polymers, which often present as dark, tarry material.
-
Decomposition: At elevated temperatures, this compound can decompose. Thermal decomposition may produce corrosive and toxic gases like hydrochloric acid, carbon monoxide, and carbon dioxide.[5]
-
Reagent Decomposition: The nucleophile or other reagents in your flask may be thermally unstable, leading to undesired side reactions. For example, Grignard reagents can undergo side reactions at higher temperatures.
To prevent this, stricter temperature control at a lower setpoint is essential. It may also be necessary to purify starting materials, as impurities can sometimes catalyze these unwanted pathways.
Q4: I'm scaling up a reaction with this compound from 1 g to 50 g, and the temperature is much harder to control. Why?
Immediate Action:
-
Reduce Addition Rate: Significantly slow down the rate of reagent addition compared to the small-scale experiment.
-
Increase Cooling Capacity: Ensure your cooling bath is appropriately sized for the larger scale. A simple ice bath may be insufficient; a cryostat or a larger ice/salt bath may be necessary.
-
Monitor Closely: Use a reliable thermometer to monitor the internal temperature continuously. Do not rely on the bath temperature.
Expert Explanation: The challenge of scaling up exothermic reactions stems from a fundamental principle of geometry. As you increase the volume of a reaction, its surface area does not increase proportionally.
-
Surface-Area-to-Volume Ratio: A sphere's volume increases with the cube of its radius (V ∝ r³), while its surface area increases with the square of its radius (A ∝ r²). Therefore, the surface-area-to-volume ratio decreases as the scale increases (A/V ∝ 1/r).
-
Heat Generation vs. Removal: Heat generation is a function of volume (more reactants), while heat removal is a function of surface area (where cooling occurs). On a larger scale, you generate heat much more effectively than you can remove it. This makes temperature control significantly more challenging and increases the risk of a runaway reaction.[6][7]
When scaling up, you cannot simply multiply all parameters by the scaling factor. You must re-optimize addition rates, cooling capacity, and stirring efficiency for the new scale.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. According to its GHS classification, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Upon thermal decomposition, it can release toxic fumes such as hydrochloric acid.[5]
Q2: What common reactions involving this compound are highly exothermic?
Many common transformations of the aldehyde group are highly exothermic and require diligent temperature control. These include:
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a classic C-C bond-forming reaction but is notoriously exothermic.[1]
-
Organolithium Additions: Reactions with alkyllithiums or aryllithiums are also very rapid and highly exothermic.
-
Reductions with Strong Hydrides: While sodium borohydride is a milder reducing agent, stronger hydrides like lithium aluminum hydride (LAH) react very energetically with aldehydes.[11]
-
Wittig Reactions: The reaction with phosphorus ylides can also generate significant heat.
-
Reductive Amination: The initial formation of the imine/enamine followed by reduction can be exothermic, especially during the reduction step.[12]
Q3: What are the best practices for setting up a reaction with this compound to ensure thermal safety?
A safe setup is the foundation of a successful experiment.
-
Glassware and Assembly: Use clean, dry glassware. Assemble a three-neck flask equipped with a magnetic stirrer or overhead mechanical stirrer, a thermometer to measure the internal reaction temperature, and a pressure-equalizing dropping funnel for reagent addition.[1] Ensure the setup is securely clamped.
-
Inert Atmosphere: Many reagents that react exothermically with aldehydes (e.g., Grignards, organolithiums) are also air and moisture-sensitive. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13]
-
Cooling Bath: Use a cooling bath that is large enough for the scale of the reaction and capable of maintaining a temperature well below the desired reaction temperature.
-
Controlled Addition: Always add the more reactive reagent slowly and dropwise via the dropping funnel to the solution of this compound. Never add this compound to the bulk of a strong nucleophile.
-
Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature range.
Q4: How should I properly store and handle this compound?
Proper storage is critical for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term storage and to minimize degradation, it is recommended to store it under an inert atmosphere in a freezer at or below -20°C.[13]
-
Incompatible Materials: Keep it away from strong oxidizing agents, strong acids, and bases.[5]
-
Handling: Always handle in a fume hood. Use non-sparking tools and prevent the buildup of electrostatic charge.[9] Ensure emergency equipment like an eye wash station and safety shower are readily accessible.[14]
Q5: What are the appropriate emergency procedures for a spill or accidental release?
In the event of a spill, personal safety is the top priority.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[9]
-
Wear PPE: Before addressing the spill, don appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: Prevent the spill from entering drains.[9] Contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.[9]
Part 3: Protocols & Data
Experimental Protocol: General Procedure for Controlled Nucleophilic Addition
This protocol provides a template for performing a controlled, exothermic addition to this compound.
-
Vessel Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, a thermocouple or internal thermometer, and a septum. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Initial Setup: Add this compound and the anhydrous solvent (e.g., THF, diethyl ether) to the flask via syringe.
-
Cooling: Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) and allow the solution to equilibrate to the desired internal temperature (e.g., 0 °C or -78 °C).
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of the nucleophile (e.g., Grignard reagent) and transfer it to a pressure-equalizing dropping funnel.
-
Slow Addition: Add the nucleophile solution dropwise to the stirred solution of this compound. Carefully monitor the internal temperature, adjusting the addition rate to ensure it does not exceed the setpoint by more than 2-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time. Monitor the reaction's progress by a suitable technique (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, quench it by slowly adding a pre-chilled quenching solution while maintaining cooling.
Data Presentation: Common Exothermic Reactions of this compound
| Reaction Type | Reagent Example | Typical Solvent | Temp. Control | Relative Exothermicity | Key Considerations |
| Grignard Addition | Phenylmagnesium bromide | THF, Et₂O | 0 °C to RT | High | Strict anhydrous conditions required.[1] |
| Organolithium Addition | n-Butyllithium | Hexanes, THF | -78 °C to 0 °C | Very High | Highly pyrophoric reagents; requires advanced handling. |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Moderate | Protic solvent is reactive; add NaBH₄ portion-wise.[11][15] |
| Reductive Amination | Benzylamine, NaBH₃CN | Methanol | 0 °C to RT | Moderate | pH control can be critical for imine formation. |
| Wittig Reaction | (Triphenylphosphoranylidene) | THF, DMSO | 0 °C to RT | Moderate to High | Exotherm can vary greatly depending on ylide reactivity. |
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting a Thermal Runaway
This decision tree outlines the critical steps to take when faced with an uncontrolled exotherm.
Caption: Decision workflow for managing a runaway reaction.
Diagram 2: Safe Exothermic Reaction Setup Workflow
This workflow illustrates the key stages for safely setting up a reaction with this compound.
Caption: Step-by-step workflow for a safe reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. innocentive.com [innocentive.com]
- 8. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ecolink.com [ecolink.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. achmem.com [achmem.com]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. research.vu.nl [research.vu.nl]
Technical Support Center: Strategies for Scaling Up 6-Chlorohexanal Synthesis
Welcome to the technical support center for the synthesis and scale-up of 6-chlorohexanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for transitioning this compound synthesis from the laboratory bench to a pilot plant. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful implementation.
Introduction: The Synthetic Challenge of this compound
This compound is a valuable bifunctional molecule, often serving as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its synthesis typically involves the selective oxidation of 6-chloro-1-hexanol.[1][2] While seemingly straightforward, this transformation presents several challenges, particularly during scale-up. The primary obstacle is preventing over-oxidation to the corresponding carboxylic acid, which necessitates the use of mild and selective oxidizing agents.[3][4][5] Furthermore, the purification of the aldehyde product from the reaction mixture can be complex.
This guide will focus on two common and effective methods for this oxidation: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. We will explore the nuances of each, providing detailed protocols and addressing potential issues that may arise during the transition from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound from 6-chloro-1-hexanol?
A1: The most prevalent and reliable methods involve the selective oxidation of the primary alcohol, 6-chloro-1-hexanol.[2] Two highly effective approaches are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC). The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[3][6][7] PCC is a milder chromium-based reagent that can selectively oxidize primary alcohols to aldehydes, typically in an anhydrous solvent like dichloromethane (DCM).[8][9]
Q2: Why is controlling the reaction temperature so critical in the Swern oxidation?
A2: The Swern oxidation requires cryogenic temperatures (typically -78 °C) to control the formation of the reactive intermediate, the dimethylchlorosulphonium ion, which is generated from DMSO and oxalyl chloride.[3][10] At higher temperatures, this intermediate is unstable and can undergo side reactions, leading to byproducts and reduced yield. Maintaining the low temperature throughout the addition of the alcohol and the base is crucial for the success of the reaction.
Q3: What are the main advantages and disadvantages of using PCC for this oxidation?
A3:
-
Advantages: PCC is a commercially available, stable solid that is relatively easy to handle.[11] It provides good yields for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[8][9][12]
-
Disadvantages: The primary drawback of PCC is its chromium content, which makes it toxic and environmentally hazardous.[13] The disposal of chromium waste can be a significant issue, especially on a larger scale. Additionally, the reaction workup can sometimes be complicated by the formation of a tar-like chromium byproduct, though the addition of an adsorbent like Celite can mitigate this.[13]
Q4: Can other oxidizing agents be used for this transformation?
A4: Yes, other mild oxidizing agents can be employed, such as the Dess-Martin periodinane (DMP) or TEMPO-based systems.[14][15] However, for scale-up, factors like reagent cost, availability, and ease of workup become critical. Swern oxidation, despite its operational demands, is often favored for larger scales due to the relatively inexpensive and readily available reagents.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: A common and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[16][17] By treating the crude product with a saturated aqueous solution of sodium bisulfite, the aldehyde forms a water-soluble adduct, which can be separated from unreacted alcohol and other organic impurities by extraction.[18][19] The aldehyde can then be regenerated from the aqueous layer by treatment with a base, such as sodium hydroxide.[16][18] Column chromatography can also be used, with the aldehyde typically eluting first with a low-polarity solvent system.[20]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 6-chloro-1-hexanol | Swern Oxidation: Inactive reagents (moisture in DMSO or oxalyl chloride), reaction temperature too high. PCC Oxidation: Wet solvent or reagents, insufficient amount of PCC. | Swern Oxidation: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Maintain the reaction temperature at -78 °C. PCC Oxidation: Use anhydrous dichloromethane. Ensure the 6-chloro-1-hexanol is dry. Use a slight excess of PCC (typically 1.2-1.5 equivalents).[13] |
| Formation of 6-chlorohexanoic acid (over-oxidation) | Swern Oxidation: Reaction temperature allowed to rise significantly. PCC Oxidation: Presence of water in the reaction mixture.[8][12] | Swern Oxidation: Strictly maintain the cryogenic temperature throughout the reaction. PCC Oxidation: Perform the reaction under strictly anhydrous conditions. Use anhydrous solvents and reagents. |
| Difficult workup with PCC (formation of a thick, dark tar) | The chromium byproducts can be difficult to handle and filter. | Add a solid support like Celite or silica gel to the reaction mixture before adding the PCC.[13] This will adsorb the chromium tars, making them easier to remove by filtration. |
| Low recovery of this compound after bisulfite purification | Formation: Incomplete formation of the bisulfite adduct. Regeneration: Incomplete regeneration of the aldehyde from the adduct. | Formation: Use a freshly prepared, saturated solution of sodium bisulfite.[18] For aliphatic aldehydes, using a co-solvent like DMF can improve the reaction rate.[16][18] Regeneration: Ensure the pH of the aqueous layer is strongly basic (pH > 12) during regeneration.[16][18] |
| Presence of dimethyl sulfide odor after Swern oxidation | Dimethyl sulfide (DMS) is a byproduct of the Swern oxidation and has a strong, unpleasant odor.[6][21] | Conduct the reaction and workup in a well-ventilated fume hood. The DMS is volatile and can be removed during the concentration of the organic phase under reduced pressure. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Swern Oxidation
This protocol is designed for a laboratory setting and provides a reliable method for the synthesis of this compound.
Materials:
-
6-chloro-1-hexanol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
5% aqueous citric acid solution
-
Water
-
Sodium sulfate, anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMSO (2.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM (2 volumes) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine (4.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to warm to room temperature.
-
Add water to the reaction mixture and separate the layers.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Pilot Plant Scale-Up Considerations and Protocol for Swern Oxidation
Scaling up the Swern oxidation requires careful consideration of heat transfer, reagent addition rates, and gas evolution.
Key Scale-Up Considerations:
-
Heat Transfer: The highly exothermic nature of the reaction between DMSO and oxalyl chloride requires a reactor with excellent cooling capabilities to maintain the cryogenic temperatures.
-
Reagent Addition: The addition of oxalyl chloride and the alcohol solution must be carefully controlled to manage the exotherm. Use of a dosing pump with a feedback temperature control is highly recommended.
-
Gas Evolution: The reaction produces carbon monoxide and carbon dioxide.[10] The pilot plant reactor must have adequate ventilation and off-gas scrubbing capabilities.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reaction mass.
Pilot Plant Protocol Outline:
-
Charge the jacketed reactor with anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride via a dosing pump, maintaining the internal temperature below -70 °C.
-
Add anhydrous DMSO at a controlled rate, ensuring efficient heat removal.
-
Dose the solution of 6-chloro-1-hexanol in anhydrous DCM at a rate that maintains the cryogenic temperature.
-
Slowly add triethylamine. The viscosity of the slurry will increase, so ensure the agitator is capable of handling the mixture.
-
Allow the reaction to warm to room temperature, followed by a controlled quench with water.
-
Perform the aqueous workup as in the lab-scale procedure, using appropriate phase separation equipment.
-
The crude product can be purified by fractional distillation under reduced pressure or through the formation and decomposition of the bisulfite adduct on a large scale.
Visualizing the Process
Reaction Pathway for the Oxidation of 6-Chloro-1-hexanol
Caption: Oxidation pathways for 6-chloro-1-hexanol.
Lab to Pilot Plant Workflow
Caption: Workflow from lab synthesis to pilot plant production.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. quora.com [quora.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. Workup [chem.rochester.edu]
- 17. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Swern Oxidation [organic-chemistry.org]
Validation & Comparative
A Tale of Two Crosslinkers: A Comparative Reactivity Guide to 6-Chlorohexanal and Glutaraldehyde for Protein Conjugation
For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the outcome of their experiments. This guide provides an in-depth, objective comparison of the reactivity profiles of two aldehyde-containing crosslinkers: the well-established homobifunctional reagent, glutaraldehyde, and the promising heterobifunctional alternative, 6-chlorohexanal. By examining their reaction mechanisms, kinetics, and the stability of the resulting linkages, this document aims to equip you with the necessary insights to select the optimal tool for your specific application, be it stabilizing protein complexes, preparing antibody-drug conjugates, or immobilizing enzymes.
Introduction: The Tale of the Tape
Glutaraldehyde , a five-carbon dialdehyde, has long been a workhorse in the field of bioconjugation. Its ability to react with a variety of nucleophilic amino acid residues, most notably the primary amines of lysine, has made it a go-to reagent for crosslinking proteins.[1] However, its reactivity is notoriously complex, with its behavior in aqueous solution involving a dynamic equilibrium of monomers, hydrates, cyclic hemiacetals, and polymers.[2] This complexity can lead to a heterogeneous mixture of crosslinked products, a potential drawback in applications requiring high precision.
This compound , in contrast, is a heterobifunctional molecule featuring an aldehyde at one end of its six-carbon chain and a chloroalkane at the other. This structural distinction offers the potential for a more controlled, two-step conjugation strategy. The aldehyde can be selectively reacted with primary amines to form a Schiff base, which can then be followed by a second reaction involving the alkyl chloride with another nucleophile. This guide will explore the theoretical and practical implications of these differing functionalities.
The Crucible of Reactivity: A Mechanistic Showdown
The reactivity of these two molecules towards proteins, particularly the ε-amino group of lysine residues, is governed by fundamentally different, yet overlapping, chemical principles.
Glutaraldehyde: The Homobifunctional Brawler
Glutaraldehyde's crosslinking action is primarily attributed to the reaction of its two aldehyde groups with primary amines.[3] The reaction proceeds through the formation of a Schiff base (an imine bond), a process that is reversible and involves the elimination of a water molecule.[4] However, the story is far from simple. In aqueous solution, especially at neutral to alkaline pH, glutaraldehyde readily polymerizes via aldol condensation.[5] This means that the actual crosslinking species is often a polymer of glutaraldehyde, leading to longer and more complex crosslinks than the simple five-carbon spacer of the monomer would suggest.[6] The reaction rate and degree of polymerization are highly dependent on factors such as pH, temperature, and glutaraldehyde concentration.[5]
The reaction with proteins is not limited to lysine; other nucleophilic residues such as cysteine, histidine, and tyrosine can also participate.[7] This broad reactivity, while effective for general fixation, can be a disadvantage when site-specific conjugation is desired.
This compound: The Heterobifunctional Strategist
This compound presents a more nuanced approach to crosslinking. Its two reactive ends engage in distinct chemical transformations with different kinetics and stability profiles.
-
The Aldehyde Terminus: Schiff Base Formation. Similar to glutaraldehyde, the aldehyde group of this compound reacts with primary amines to form a Schiff base. This reaction is typically fastest at a slightly acidic to neutral pH (around 5-7.5).[8] The formation of the Schiff base is reversible, which can be a desirable feature for certain applications, or it can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine.[9]
-
The Chloroalkane Terminus: Nucleophilic Substitution. The chloro group at the other end of the molecule is susceptible to nucleophilic attack by electron-rich groups, such as the primary amine of a lysine residue. This is a classic bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a stable carbon-nitrogen bond.[10] This reaction is generally slower than Schiff base formation and is favored by more basic conditions which increase the nucleophilicity of the amine.
This dual reactivity allows for a sequential or differential crosslinking strategy. For instance, the aldehyde could be reacted first under conditions that favor Schiff base formation, followed by a change in pH to promote the slower alkylation reaction.
At a Glance: Comparative Properties
| Property | This compound | Glutaraldehyde |
| Functional Type | Heterobifunctional (Aldehyde & Alkyl Chloride) | Homobifunctional (Aldehyde & Aldehyde) |
| Primary Target | Primary Amines (e.g., Lysine) | Primary Amines, other nucleophiles |
| Bond 1 (Aldehyde) | Schiff Base (C=N) - Reversible | Schiff Base (C=N) - Reversible |
| Bond 2 | Secondary Amine (C-N) - Stable | Complex polymeric linkages |
| Reaction Control | Potentially high (sequential reactions possible) | Low (complex polymerization) |
| Product Homogeneity | Potentially high | Low (heterogeneous products) |
| Spacer Arm | Defined 6-carbon chain | Variable (due to polymerization) |
| Optimal pH (Aldehyde) | ~5.0 - 7.5 | ~7.5 - 8.5 |
| Optimal pH (Alkyl Halide) | > 8.0 | N/A |
Visualizing the Reaction Mechanisms
Caption: Reaction pathways for glutaraldehyde and this compound.
Experimental Protocols for a Head-to-Head Comparison
To empirically evaluate the reactivity of these two crosslinkers, the following experimental workflows are proposed.
Protocol 1: Assessing Crosslinking Efficiency via SDS-PAGE
This experiment aims to visualize the extent of intermolecular crosslinking by observing the formation of higher molecular weight species.
-
Protein Preparation: Prepare a solution of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Crosslinker Preparation: Prepare stock solutions of glutaraldehyde (e.g., 25% aqueous solution) and this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In separate microcentrifuge tubes, add the protein solution. Add varying molar excesses of each crosslinker (e.g., 10x, 50x, 200x) to the protein solutions. Include a no-crosslinker control.
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 1 hour). For this compound, a two-step pH adjustment can be tested (e.g., 1 hour at pH 7.5, then adjust to pH 8.5 for another hour).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to react with any unreacted aldehyde groups.
-
SDS-PAGE Analysis: Prepare the samples for SDS-PAGE by adding loading buffer. Run the samples on a polyacrylamide gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The appearance of higher molecular weight bands indicates successful crosslinking.
Protocol 2: Quantification of Amine Modification via TNBSA Assay
This assay quantifies the number of free primary amine groups remaining after the crosslinking reaction, providing a measure of the extent of modification.
-
Crosslinking Reaction: Perform the crosslinking reaction as described in Protocol 1.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker by dialysis or using a desalting column.
-
TNBSA Assay: a. To a set of wells in a 96-well plate, add a known amount of the control and crosslinked protein samples. b. Add 2,4,6-trinitrobenzenesulfonic acid (TNBSA) solution to each well. c. Incubate at 37°C for 2 hours. d. Measure the absorbance at 335 nm.
-
Calculation: The decrease in absorbance in the crosslinked samples compared to the control is proportional to the number of primary amines that have been modified.
Experimental Workflow Visualization
Caption: Workflow for comparing crosslinker reactivity.
Conclusion: Choosing Your Chemical Weapon
The choice between this compound and glutaraldehyde hinges on the specific goals of your research.
Glutaraldehyde remains a potent and effective crosslinker for applications where a high degree of crosslinking is desired and product homogeneity is not a primary concern. Its aggressive and somewhat indiscriminate reactivity makes it well-suited for tissue fixation and general protein stabilization.[11]
This compound , with its heterobifunctional nature, offers a more controlled and potentially more specific crosslinking strategy.[2][12] The ability to perform a sequential, two-step reaction opens up possibilities for creating more defined and homogeneous conjugates. This makes it a compelling candidate for applications in drug delivery, the development of antibody-drug conjugates, and the construction of well-defined protein complexes where precise control over the linkage is paramount.
Ultimately, the empirical data from the proposed experiments will provide the most definitive guidance. By carefully considering the mechanistic differences and conducting head-to-head comparisons, researchers can make an informed decision and select the crosslinker that best aligns with their scientific objectives.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carewellpharma.in [carewellpharma.in]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternatives for 6-Chlorohexanal in Specific Cross-Linking Applications
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of cross-linking chemistries, offering a robust analysis of alternatives to 6-chlorohexanal. We will delve into the mechanistic details, comparative performance data, and field-proven protocols to empower you in selecting the optimal reagent for your specific application, from protein interaction studies to the development of antibody-drug conjugates (ADCs).
Understanding the Incumbent: this compound
This compound is a heterobifunctional cross-linker, possessing two distinct reactive moieties: an aldehyde (-CHO) and a haloalkane (specifically, a chloroalkane, -Cl). This dual reactivity allows for a two-step conjugation strategy.
-
The Aldehyde Group: The primary role of the aldehyde is to react with primary amines (–NH₂), such as the ε-amine of lysine residues or the N-terminus of a protein. This reaction forms an initial, and often reversible, Schiff base.[1]
-
The Chloroalkane Group: The alkyl chloride provides a second, slower reaction site. It reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues, via nucleophilic substitution to form a stable thioether bond.[2]
This chemistry is typically employed in a sequential manner: first reacting the aldehyde with an amine-containing molecule, followed by purification, and then reacting the chloroalkane with a thiol-containing molecule.
The Mechanism of this compound Cross-Linking
The process begins with the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, commonly known as a Schiff base.[3][4] While this linkage forms readily, it is susceptible to hydrolysis. To create a stable bond, a reduction step using a reagent like sodium cyanoborohydride (NaBH₃CN) is required to convert the imine to a secondary amine.[5][6] This entire process is known as reductive amination.[3] The second phase involves the slower alkylation of a thiol by the chloroalkane moiety.
Caption: Reaction workflow for this compound cross-linking.
Limitations of this compound
While functional, this compound presents several challenges that often lead researchers to seek alternatives:
-
Schiff Base Instability: The initial imine bond is reversible and can dissociate, leading to low yields if the reduction step is not highly efficient.[7]
-
Multi-Step Requirement: The need for a separate reduction step adds complexity and potential for sample loss.
-
Slower Kinetics: Haloacetyl reactions are generally slower than more modern thiol-reactive chemistries like maleimides.[2]
-
Side Reactions: Aldehydes can be aggressive and may lead to unwanted side reactions.[8] Furthermore, haloalkanes can potentially react with other nucleophiles like histidines, especially at higher pH.[2]
A Comparative Guide to Superior Alternatives
The choice of a cross-linker is dictated by the available functional groups, desired bond stability, and the specific experimental context.[7] We will now explore premier alternatives, categorized by their reactive targets.
Category 1: Amine-Reactive Cross-linkers (Alternatives to the Aldehyde)
These reagents are used to target primary amines on proteins.
A. N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most popular amine-reactive functional groups used in bioconjugation.[8] They react with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable, covalent amide bonds, eliminating the need for a reduction step.[8]
-
Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, releasing NHS as a byproduct.[9]
-
Advantages over Aldehydes:
-
Considerations: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[8] Reactions should be performed promptly after reagent preparation.
B. "Zero-Length" Cross-linkers: EDC with NHS/Sulfo-NHS
For applications where introducing a spacer arm is undesirable, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is the cross-linker of choice.[12][13] EDC activates carboxyl groups (e.g., on aspartic acid, glutamic acid, or C-termini) to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate can then react with a primary amine to form an amide bond.[13]
-
Mechanism & The Role of NHS: The O-acylisourea intermediate is unstable in water.[12] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester, significantly increasing the yield of the final conjugate.[7][14]
-
Advantages:
-
Considerations: The reaction is most efficient in acidic conditions (pH 4.5), but can be performed at neutral pH with lower efficiency.[9] Buffers must be free of extraneous carboxyls and amines.
Category 2: Thiol-Reactive Cross-linkers (Alternatives to the Haloalkane)
These reagents specifically target the sulfhydryl group of cysteine residues, which is often less abundant than lysine, allowing for more site-specific conjugation.[15]
A. Maleimides
Maleimides are the gold standard for thiol-reactive chemistry, prized for their high selectivity and rapid reaction rates at physiological pH.[16]
-
Mechanism: Maleimides react with thiols via a Michael addition to form a stable thioether bond (specifically, a thiosuccinimide linkage).[2][16] The reaction is highly efficient and chemoselective for thiols at a pH of 6.5-7.5.[16]
-
Advantages over Haloalkanes:
-
Considerations: The resulting thiosuccinimide bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[2][17] Next-generation maleimides have been developed to overcome this stability issue.[18]
Data-Driven Comparison of Cross-Linking Chemistries
The selection of a cross-linker should be a data-informed decision. The table below summarizes the key performance characteristics of the discussed chemistries.
| Feature | This compound (Aldehyde/Haloalkane) | Homobifunctional NHS Esters (e.g., BS3, DSS) | EDC + NHS/Sulfo-NHS | Heterobifunctional Maleimides (e.g., SMCC) |
| Primary Target(s) | Primary Amines & Thiols | Primary Amines | Carboxyls & Primary Amines | Primary Amines & Thiols |
| Bond Formed | Secondary Amine (via reduction) & Thioether | Stable Amide Bond | Stable Amide Bond | Stable Amide & Thioether Bond |
| Spacer Arm | Yes (e.g., ~7.5 Å for hexanal backbone) | Yes (e.g., 11.4 Å for BS3)[11] | No ("Zero-Length")[7] | Yes (e.g., 8.3 Å for SMCC) |
| Reaction pH | Amine: 7-9; Thiol: 7.2-9.0 | 7.2 - 8.5[8] | 4.5 - 7.2[9] | Amine: 7.2-8.5; Thiol: 6.5-7.5[2][16] |
| Key Advantage | Orthogonal reactivity in a single molecule. | Simple, one-step reaction to form a highly stable bond. | Creates a direct link with no spacer atoms.[13] | High specificity and rapid kinetics for thiol coupling.[2] |
| Key Disadvantage | Requires a two-step reductive amination; Schiff base is unstable; slower thiol reaction.[2][5] | Prone to hydrolysis; can lead to self-conjugation if not used in a hetero-bifunctional context. | Requires amine- and carboxyl-free buffers; intermediate is unstable without NHS.[9][12] | Thioether bond can be reversible (retro-Michael reaction).[17][18] |
Experimental Protocols: A Practical Guide
Adherence to optimized protocols is critical for successful cross-linking.[11] Buffers should always be free of extraneous reactive species (e.g., use PBS or HEPES instead of Tris for amine-reactive chemistries).[19][20]
Protocol 1: General Protein-Protein Cross-Linking with BS³ (Amine-Reactive)
This protocol is adapted for linking interacting proteins using the water-soluble, amine-reactive cross-linker BS³.
-
Sample Preparation: Prepare the protein complex in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5). The protein concentration should ideally be between 0.25 and 1 mg/mL.[21]
-
Cross-linker Preparation: Immediately before use, dissolve BS³ in the reaction buffer to create a stock solution (e.g., 25 mM).
-
Cross-linking Reaction: Add the BS³ stock solution to the protein sample to a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[21]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[19] The primary amines in Tris will react with any excess BS³, terminating the cross-linking. Incubate for 15 minutes.
-
Analysis: Analyze the cross-linked products using SDS-PAGE, observing for the appearance of higher molecular weight bands corresponding to cross-linked complexes.[21]
Caption: Workflow for amine-reactive cross-linking with BS³.
Protocol 2: Two-Step Heterobifunctional Cross-Linking with Sulfo-SMCC (Amine- & Thiol-Reactive)
This protocol is ideal for creating specific conjugates, such as an antibody-peptide conjugate, avoiding the self-polymerization that can occur with homobifunctional reagents.[22]
Step A: Amine Modification of Protein #1 (e.g., Antibody)
-
Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column or dialysis, exchanging the buffer into one suitable for the thiol reaction (e.g., PBS, pH 6.5-7.0).
Step B: Thiol Reaction with Protein #2 (e.g., Cysteine-Containing Peptide)
-
Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide does not have a free thiol, it can be introduced using a reagent like Traut's Reagent.[22]
-
Conjugation: Immediately mix the maleimide-activated antibody from Step A with the thiol-containing peptide.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis: The final conjugate can be purified and analyzed by SDS-PAGE, chromatography, or mass spectrometry.
Conclusion and Authoritative Recommendations
The field of bioconjugation has evolved significantly, offering a sophisticated toolkit that moves far beyond the limitations of reagents like this compound.
-
For general protein interaction studies, homobifunctional NHS esters like BS³ (for cell surface applications) or DSS (for intracellular applications) provide a reliable, one-step method for linking amine-containing residues.[11]
-
To create a direct, zero-length linkage between a carboxyl group and an amine, EDC in combination with Sulfo-NHS is the undisputed standard, essential for applications where a spacer arm would interfere with function.[9][12]
-
For highly specific, site-directed conjugation, particularly in the development of ADCs or labeled biologics, a heterobifunctional cross-linker featuring a maleimide group is the superior choice for targeting cysteine residues due to its exceptional speed and specificity.[16][17]
By understanding the underlying chemistry and leveraging the advanced alternatives detailed in this guide, researchers can achieve more efficient, stable, and specific cross-linking, ultimately leading to more reliable data and accelerating discovery and development.
References
- 1. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical modification of proteins – challenges and trends at the start of the 2020s - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. fgsc.net [fgsc.net]
- 20. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 21. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. korambiotech.com [korambiotech.com]
A Senior Application Scientist's Guide to the Purity Validation of 6-Chlorohexanal: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 6-Chlorohexanal, a key building block in various synthetic pathways, is no exception. Its reactive aldehyde functionality and halogenated tail make it a versatile synthon, but also susceptible to impurities that can compromise downstream reactions and final product quality. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the optimal method for your specific needs.
The Analytical Challenge: Understanding this compound
This compound (C₆H₁₁ClO) is a bifunctional organic molecule featuring a terminal aldehyde group and a chlorine atom at the opposing end of its six-carbon chain.[1][2] Its purity is critical, as potential impurities such as the corresponding alcohol (6-chlorohexanol), carboxylic acid (6-chlorohexanoic acid), or products of self-condensation can interfere with subsequent synthetic steps. The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of this compound and the specific requirements of the analytical validation, as outlined in guidelines like the ICH Q2(R1).[3][4][5][6]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Non-Volatile Analytes
HPLC is a separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. While powerful, the direct analysis of aliphatic aldehydes like this compound by HPLC presents a significant challenge: the lack of a strong ultraviolet (UV) chromophore.[7] To overcome this, a pre-column derivatization step is almost always necessary to attach a UV-active tag to the aldehyde. The most common and well-established derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).[7][8][9][10]
The Rationale Behind DNPH Derivatization
The reaction of an aldehyde with DNPH yields a 2,4-dinitrophenylhydrazone derivative, which is a larger, more stable molecule with a strong chromophore that absorbs intensely in the UV-visible region (around 360 nm).[8] This chemical transformation is crucial for several reasons:
-
Enhanced Detectability: It converts a UV-transparent analyte into a highly detectable one.
-
Improved Chromatographic Properties: The resulting hydrazone is less polar and often exhibits better peak shape on reversed-phase columns.
-
Increased Specificity: The reaction is specific to carbonyl compounds, reducing interference from other non-carbonyl impurities.
Experimental Protocol: HPLC-UV Analysis of this compound via DNPH Derivatization
This protocol is designed as a self-validating system, incorporating steps for standard preparation, sample derivatization, and chromatographic analysis.
I. Reagents and Materials
-
This compound standard of known purity
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (catalyst)
-
Sample of this compound to be tested
II. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in acetonitrile to a concentration within the calibration range.
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of the DNPH reagent.
-
Add a small amount of perchloric acid to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) in the dark to prevent photodegradation of the derivative.
-
Quench the reaction by adding a neutralizing agent if necessary.
-
III. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic: Acetonitrile:Water (65:35 v/v)[8] | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm[8] |
IV. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.
-
Determine the concentration of the this compound-DNPH derivative in the sample solution from the calibration curve.
-
Calculate the purity of the this compound sample based on the initial weight and the determined concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. Given that this compound is a relatively small molecule, it is expected to be sufficiently volatile for GC analysis. However, direct injection can sometimes lead to issues like peak tailing or thermal degradation of the aldehyde. Therefore, derivatization is also a common strategy in GC-MS analysis of aldehydes to improve volatility and thermal stability.[11][12]
The Rationale for PFBHA Derivatization
A widely used derivatizing agent for aldehydes in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[11] The reaction with PFBHA forms a stable oxime derivative. This approach offers several advantages:
-
Increased Volatility and Thermal Stability: The PFBHA derivative is more volatile and less prone to degradation at the high temperatures of the GC injector and column.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly suitable for sensitive detection by Electron Capture Detection (ECD) or by Negative Chemical Ionization (NCI) mass spectrometry.[13]
-
Characteristic Mass Spectrum: The derivative produces a predictable fragmentation pattern in the mass spectrometer, aiding in confident identification.
Experimental Protocol: GC-MS Analysis of this compound via PFBHA Derivatization
This protocol outlines a robust method for the purity determination of this compound using GC-MS.
I. Reagents and Materials
-
This compound standard of known purity
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine or other suitable base
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Sample of this compound to be tested
II. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the this compound standard in an appropriate organic solvent (e.g., 1 mg/mL in hexane).
-
Working Standard Solutions: Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare a solution of the this compound test sample in the same solvent and at a concentration within the calibration range.
-
Derivatization:
-
To an aliquot of each standard and sample solution, add a solution of PFBHA in pyridine.
-
Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 1 hour) to ensure complete reaction.
-
After cooling, the reaction mixture can be diluted with more solvent before injection.
-
III. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) |
| MS Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
IV. Data Analysis
-
Identify the peak corresponding to the this compound-PFBHA derivative based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Quantify the derivative in the sample and calculate the purity of the this compound sample.
-
Use the mass spectra of other peaks in the chromatogram to identify potential impurities.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Purity
| Feature | HPLC with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Instrumentation Complexity | Moderate | High |
| Sample Volatility Requirement | Not required | Essential |
| Derivatization | Necessary for UV detection | Recommended for improved performance |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sensitivity | Good | Excellent (especially with NCI-MS) |
| Impurity Identification | Limited to known impurities with standards | Can tentatively identify unknown impurities from their mass spectra |
| Analysis Time | Typically longer run times | Can have faster run times |
| Cost (Instrument & Consumables) | Lower | Higher |
Visualizing the Workflows
Caption: HPLC-UV analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound purity.
Senior Application Scientist's Recommendation
For routine quality control where the primary goal is to determine the purity of this compound against a known standard and quantify known impurities, HPLC-UV with DNPH derivatization is a robust, reliable, and cost-effective choice. The methodology is well-documented and widely implemented in many laboratories.
However, for applications requiring higher sensitivity, such as trace impurity analysis, or for investigational studies where the identification of unknown impurities is crucial, GC-MS with PFBHA derivatization is the superior technique. The structural information provided by the mass spectrometer is invaluable for impurity profiling and understanding potential degradation pathways. The ability to tentatively identify unknowns without the need for authentic standards provides a significant advantage in research and development settings.
Ultimately, the choice of methodology should be guided by the specific analytical requirements, available instrumentation, and the context of the analysis within the broader scientific or developmental objective. Both techniques, when properly validated, can provide accurate and reliable data on the purity of this compound.
References
- 1. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Aldehydes in Water by Head Space-GC/MS [jstage.jst.go.jp]
A Senior Application Scientist's Guide to the Synthesis of 6-Chlorohexanal: A Comparative Analysis
For the discerning researcher and drug development professional, the synthesis of key intermediates is a foundational aspect of the discovery pipeline. 6-Chlorohexanal, a bifunctional molecule featuring both a reactive aldehyde and a terminal alkyl chloride, is a valuable building block in the construction of complex molecular architectures, including active pharmaceutical ingredients.[1][2] The choice of synthetic route to this intermediate can significantly impact the efficiency, scalability, and overall cost of a multi-step synthesis. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data.
Oxidation of 6-Chloro-1-hexanol: The Classical Approach
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. In the context of this compound synthesis, the starting material, 6-chloro-1-hexanol, is readily available and can be prepared from 1,6-hexanediol.[3][4][5][6] The primary challenge lies in selecting an oxidizing agent that is selective for the aldehyde and avoids over-oxidation to the carboxylic acid.
Common Oxidizing Agents and Mechanistic Considerations:
-
Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. The reaction is known for its mild conditions and high yields.[7] Mechanistically, the alcohol attacks the activated DMSO species, which then undergoes an intramolecular elimination facilitated by a hindered base like triethylamine to afford the aldehyde. The low reaction temperature (-78 °C) is crucial to prevent side reactions.[8]
-
Pyridinium Chlorochromate (PCC): PCC is a reliable and convenient oxidizing agent that can be used at room temperature. However, it is a chromium-based reagent, which raises concerns regarding toxicity and waste disposal. The purification to remove chromium residues can also be challenging.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a milder and less toxic alternative to chromium-based oxidants. It is known for its high selectivity and broad functional group tolerance.
Experimental Protocol: Swern Oxidation of 6-Chloro-1-hexanol
-
Under an inert nitrogen atmosphere, a solution of dimethyl sulfoxide (0.732 mol) in methylene chloride (600 mL) is cooled to approximately -78 °C.[7]
-
Oxalyl chloride (0.439 mol) is added dropwise, maintaining the low temperature. The mixture is stirred for 10 minutes.[7]
-
A solution of 6-chlorohexanol (0.366 mol) in methylene chloride (100 mL) is slowly added at -78 °C.[7]
-
After stirring for 30 minutes, triethylamine (1.464 mol) is added dropwise at -78 °C.[7]
-
The reaction mixture is allowed to warm to room temperature, and water (500 mL) is added.[7]
-
The layers are separated, and the organic layer is washed with 5% aqueous citric acid, followed by water.[7]
-
The organic layer is dried over sodium sulfate and concentrated under vacuum to yield this compound.[7]
Visualizing the Swern Oxidation Workflow
Caption: Workflow of the Swern oxidation of 6-chloro-1-hexanol.
Ozonolysis of 6-Chloro-1-hexene: A Direct Cleavage Approach
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[9][10] This route offers a direct synthesis of this compound from 6-chloro-1-hexene. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide.[8][11] A reductive workup is then employed to furnish the aldehyde.
Reductive Workup and Mechanistic Considerations:
-
Dimethyl Sulfide (DMS): A common and effective reagent for the reductive workup, producing the desired aldehyde and dimethyl sulfoxide (DMSO) as a byproduct.
-
Zinc/Acetic Acid: Another classical method for reductive workup.
The key to a successful ozonolysis is the careful control of the reaction temperature (-78 °C) to prevent the accumulation of potentially explosive peroxide intermediates.[11]
Experimental Protocol: Ozonolysis of 6-Chloro-1-hexene
-
A solution of 6-chloro-1-hexene in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until the characteristic blue color of ozone persists.
-
The solution is purged with an inert gas (e.g., nitrogen) to remove excess ozone.
-
A reducing agent, such as dimethyl sulfide, is added, and the reaction is allowed to warm to room temperature.
-
Standard aqueous workup and purification by distillation or chromatography yield this compound.
Visualizing the Ozonolysis Workflow
Caption: Generalized workflow for the ozonolysis of 6-chloro-1-hexene.
Reductive Cleavage of Cyclic Acetals: A Protective Group Strategy
This less common but potentially advantageous route involves the use of a cyclic acetal as a protected form of the aldehyde. Acetals are stable under basic and nucleophilic conditions, allowing for transformations on other parts of the molecule before the aldehyde is unmasked.[12][13] The aldehyde can be liberated by reductive cleavage of the acetal.
Reducing Agents and Mechanistic Considerations:
-
Diisobutylaluminium Hydride (DIBAL-H): A powerful reducing agent capable of cleaving acetals to the corresponding hydroxy ethers, which can then be oxidized to the aldehyde.[14]
-
Borane (BH3): Borane in tetrahydrofuran can also be used for the reductive cleavage of acetals.[15]
This method's utility lies in the ability to introduce the aldehyde functionality at a later stage in a synthetic sequence, which can be crucial for complex target molecules.
Conceptual Experimental Protocol: Reductive Cleavage of a Dioxolane Precursor
-
A suitable precursor, such as 2-(5-chloropentyl)-1,3-dioxolane, is dissolved in an anhydrous solvent (e.g., toluene) and cooled to -78 °C under an inert atmosphere.
-
A solution of a reducing agent like DIBAL-H is added dropwise.
-
After the reaction is complete, it is carefully quenched, followed by an aqueous workup.
-
The resulting alcohol is then oxidized to this compound using one of the methods described in the first section.
Logical Relationship in the Acetal Strategy
Caption: Conceptual workflow for the synthesis of this compound via an acetal intermediate.
Comparative Performance Data
| Synthetic Route | Key Reagents | Typical Yield | Purity | Scalability | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 94%[7] | High | Good | Mild conditions, high yield, avoids heavy metals. | Requires cryogenic temperatures, unpleasant odor. |
| Ozonolysis | Ozone, Dimethyl Sulfide or Zn/HOAc | Good to Excellent | High | Excellent | Direct route, high atom economy. | Requires specialized equipment (ozonizer), potential hazards with peroxides.[11] |
| Acetal Cleavage | Acetal Precursor, DIBAL-H, Oxidant | Moderate to Good | Good | Moderate | Allows for late-stage introduction of the aldehyde. | Multi-step process, use of pyrophoric reagents. |
Conclusion and Recommendations for the Practicing Scientist
The selection of an optimal synthetic route to this compound is contingent upon the specific needs of the research program.
-
For laboratory-scale synthesis where high purity and yield are paramount, the Swern oxidation is an excellent and well-documented choice.[7]
-
For large-scale and industrial applications , ozonolysis offers a more direct and potentially more cost-effective route, provided the necessary equipment and safety protocols are in place.
-
The reductive cleavage of an acetal is a more strategic choice, best employed when the aldehyde functionality needs to be protected during intermediate synthetic steps.
It is imperative that a thorough risk assessment and cost analysis be performed prior to scaling up any of these synthetic methods. This guide serves as a foundational resource to inform this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Supplemental Topics [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. An unexpected effect of acetal stereochemistry on the course of its reductive cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
The Emergence of 6-Chlorohexanal: A Comparative Guide to Aldehyde Cross-Linking Agents for Researchers
A Senior Application Scientist's In-Depth Technical Guide
In the intricate world of bioconjugation and macromolecular stabilization, the choice of a cross-linking agent is paramount. For decades, aldehydes like formaldehyde and glutaraldehyde have been the workhorses for researchers, enabling the study of protein-protein interactions, the stabilization of tissues and cells, and the development of drug delivery systems. However, their limitations, including cytotoxicity and the potential for inducing undesirable structural changes, have spurred the search for novel alternatives. This guide introduces 6-chlorohexanal, a promising yet lesser-explored bifunctional aldehyde, and provides a comprehensive comparison with established cross-linking agents. We will delve into the mechanistic nuances, present a framework for evaluating their efficacy, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Chemistry of Covalent Cross-Linking: A Tale of Two Aldehydes
At its core, aldehyde-mediated cross-linking is a story of electrophilic attack. The carbonyl carbon of an aldehyde is highly susceptible to nucleophilic attack from the amine groups of lysine residues, which are abundant on the surface of most proteins. This initial reaction forms an unstable Schiff base, which can then react with a nearby nucleophile, such as another amine group on an adjacent protein, to form a stable covalent bridge.
Formaldehyde , the simplest aldehyde, is a small and highly permeable molecule, making it an effective cross-linker for fixing cells and tissues.[1][2] Its short spacer arm, however, limits its reach to only very closely associated proteins.[2]
Glutaraldehyde , a five-carbon dialdehyde, offers a longer spacer arm, allowing it to bridge more distant protein pairs.[3] This increased flexibility has made it a popular choice for a wide range of applications, from enzyme immobilization to the preparation of bioprosthetics.[4][5] However, the reactivity of both of its aldehyde groups can lead to complex and sometimes poorly defined cross-linked products. Furthermore, glutaraldehyde is known for its significant cytotoxicity, which can be a major drawback in applications involving living cells or in the development of biocompatible materials.[4][6]
Introducing this compound: A Bifunctional Contender with Unique Potential
This compound presents a unique proposition in the landscape of cross-linking agents.[7] Its structure features a reactive aldehyde group at one end and a chloroalkane at the other.[8] This bifunctionality opens the door to a two-step, potentially more controlled cross-linking strategy.
The aldehyde group can participate in the well-established reaction with primary amines on proteins to form a Schiff base. The terminal chloro group, while less reactive than the aldehyde, can act as a handle for a secondary, more targeted reaction. This could involve, for example, a nucleophilic substitution reaction with a thiol group from a cysteine residue or another amine group under specific conditions, allowing for the formation of a stable thioether or secondary amine linkage.
The longer, six-carbon spacer arm of this compound also offers the potential to capture interactions between more distantly spaced protein domains or subunits compared to formaldehyde and even glutaraldehyde.
Comparative Analysis: Efficacy, Cytotoxicity, and Stability
To provide a clear comparison, the following table summarizes the key properties of formaldehyde, glutaraldehyde, and a theoretical profile for this compound based on its chemical structure. It is crucial to note that the data for this compound is largely predictive and requires experimental validation.
| Feature | Formaldehyde | Glutaraldehyde | This compound (Theoretical) |
| Chemical Formula | CH₂O | C₅H₈O₂ | C₆H₁₁ClO |
| Molecular Weight | 30.03 g/mol | 100.12 g/mol | 134.60 g/mol [7] |
| Reactive Groups | One aldehyde | Two aldehydes | One aldehyde, one chloroalkane |
| Spacer Arm Length | Very short (~2.3 Å) | Long (~7.5 Å) | Longer (~8.5-9.5 Å) |
| Reaction Mechanism | Forms methylene bridges between nucleophiles.[1] | Reacts with primary amines to form Schiff bases and complex cross-links.[3] | Initial Schiff base formation via aldehyde, followed by potential nucleophilic substitution at the chloro group. |
| Cross-linking Efficiency | Effective for fixing cells and tissues due to high permeability.[1] | Generally more efficient than formaldehyde for cross-linking larger biomolecules due to its longer spacer arm.[3] | Potentially high, with the possibility of controlled, two-step cross-linking. |
| Cytotoxicity | Toxic and a known carcinogen. | More toxic than formaldehyde; can cause skin and respiratory irritation.[3] | Expected to be cytotoxic, potentially more so than its non-chlorinated analog due to the presence of the chloro group.[1] |
| Stability of Cross-links | Reversible with heat. | Generally stable, but the complexity of reaction products can vary. | The initial Schiff base is reversible; the secondary linkage (e.g., thioether) would be highly stable. |
Experimental Protocols: A Guide to Practical Application
The following protocols provide a starting point for researchers wishing to evaluate and compare these cross-linking agents.
General Protein Cross-Linking Protocol (Adaptable for all three aldehydes)
This protocol is a general guideline and should be optimized for each specific protein and application.[9]
-
Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with the aldehyde.[10]
-
Cross-linker Preparation: Prepare a fresh stock solution of the aldehyde (formaldehyde, glutaraldehyde, or this compound) in the same buffer as the protein.
-
Cross-linking Reaction: Add the aldehyde stock solution to the protein solution to achieve the desired final concentration (a typical starting point is a 20-500 fold molar excess of the cross-linker to the protein).[10]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 100-200 mM. This will react with any excess aldehyde.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to determine the extent of cross-linking and identify the cross-linked species.[9]
Specific Considerations for Each Aldehyde
-
Formaldehyde: Due to its high volatility and toxicity, always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Glutaraldehyde: Solutions of glutaraldehyde can polymerize over time. It is recommended to use high-purity, fresh solutions for reproducible results.
-
This compound: For a two-step cross-linking strategy, the initial reaction with the aldehyde can be performed as described above. The subsequent reaction of the chloro group can be initiated by adjusting the pH or adding a catalyst, depending on the target nucleophile. For example, reaction with a thiol group may be favored at a slightly basic pH.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, reaction mechanisms, and a general experimental workflow.
Chemical Structures of Aldehyde Cross-linkers
Caption: Chemical structures of formaldehyde, glutaraldehyde, and this compound.
General Aldehyde Cross-Linking Mechanism
Caption: Generalized reaction scheme for aldehyde-mediated protein cross-linking.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing the efficacy of different cross-linking agents.
Conclusion and Future Directions
While formaldehyde and glutaraldehyde remain valuable tools in the researcher's arsenal, the exploration of novel cross-linking agents like this compound is essential for advancing the fields of proteomics, drug delivery, and biomaterials. The unique bifunctional nature and longer spacer arm of this compound offer intriguing possibilities for more controlled and versatile cross-linking strategies. However, it is imperative to underscore that the efficacy and cytotoxicity of this compound must be rigorously evaluated through empirical studies. This guide provides the foundational knowledge and experimental framework to embark on such investigations. As our understanding of the intricate dance of macromolecules grows, so too must our toolkit for capturing and stabilizing these interactions, paving the way for new discoveries and therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 4. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inchem.org [inchem.org]
- 6. Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Spectroscopic Guide to 6-Chlorohexanal and Its Derivatives
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Halogenated aldehydes, such as 6-chlorohexanal, serve as versatile intermediates in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients.[1] This guide provides an in-depth spectroscopic comparison of this compound and its illustrative derivatives, offering researchers and drug development professionals a foundational understanding of their structural nuances through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction to this compound: A Bifunctional Building Block
This compound (C₆H₁₁ClO) is a bifunctional organic molecule containing both an aldehyde and a chloroalkane functional group.[2][3] This duality makes it a valuable precursor in various synthetic pathways. Understanding its spectroscopic signature is the first step in tracking its conversion to more complex derivatives.
Molecular Structure of this compound
References
A Comparative Guide to the Cytotoxicity of 6-Chlorohexanal for Biological Applications
This guide provides a comprehensive analysis of the cytotoxic profile of 6-chlorohexanal, a halogenated aliphatic aldehyde with emerging biological applications. As researchers and drug development professionals explore its potential, a thorough understanding of its impact on cellular health is paramount. This document offers an objective comparison with other relevant aldehydes, supported by established experimental frameworks and data interpretation strategies, to ensure the safe and effective translation of this compound from the bench to biological systems.
The Chemical Nature of Aldehyde Cytotoxicity
Aldehydes are a class of reactive electrophilic compounds that can pose a significant risk to cellular integrity. Their toxicity is not a monolithic concept but rather a nuanced interplay of chemical structure, reactivity, and the cellular environment. The primary mechanism of aldehyde-induced damage involves the formation of covalent adducts with critical biological macromolecules, namely proteins and DNA.[1] This interaction can disrupt cellular function, leading to a cascade of events culminating in cell death.
Aldehydes can be broadly categorized based on their chemical structure, which dictates their preferred molecular targets:
-
Saturated Aldehydes (e.g., Hexanal, this compound): These are considered "hard" electrophiles. They preferentially react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues within proteins.[2][3][4]
-
α,β-Unsaturated Aldehydes (e.g., Acrolein, Formaldehyde): These are "soft" electrophiles that favor reactions with "soft" nucleophiles, most notably the thiolate groups on cysteine residues.[2][3]
The formation of these adducts can lead to protein dysfunction, enzyme inhibition, and DNA cross-linking, which, if not repaired, triggers cytotoxic responses.[1] Furthermore, interaction with cellular components can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, further exacerbating cellular damage.[5][6][7]
Caption: General mechanism of saturated aldehyde-induced cytotoxicity.
Comparative Cytotoxicity Profile
To contextualize the cytotoxicity of this compound, it is essential to compare it with other well-characterized aldehydes. The presence of the chloro- group is anticipated to increase its reactivity and, consequently, its cytotoxicity compared to its non-halogenated counterpart, hexanal.[8] The following table presents illustrative IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a substance required to inhibit a biological process by 50%.
Disclaimer: The following data is a synthesized representation for comparative purposes, as direct, side-by-side experimental data for this compound is not extensively available in published literature. Actual values will vary based on the specific cell line, exposure time, and assay used.
| Compound | Chemical Class | Typical IC50 Range (µM) | Primary Mechanism | Reference |
| This compound | Halogenated Saturated Aldehyde | Hypothesized: 10 - 100 | Protein/DNA Adducts, Oxidative Stress | [9] |
| Hexanal | Saturated Aldehyde | 100 - 500 | Protein Adducts | [10] |
| Glutaraldehyde | Dialdehyde | 5 - 50 | Protein Cross-linking | [11] |
| Formaldehyde | Simple Aldehyde | 50 - 200 | Protein/DNA Cross-linking | [11] |
| Acrolein | α,β-Unsaturated Aldehyde | 1 - 20 | Thiol Adducts, High Reactivity | [3] |
| Benzaldehyde | Aromatic Aldehyde | > 1000 | Varies by cell metabolism | [12][13] |
This comparison underscores a critical principle: cytotoxicity is not uniform across the aldehyde class. Highly reactive molecules like acrolein and glutaraldehyde exhibit potent toxicity at low micromolar concentrations. Saturated aldehydes like hexanal are generally less toxic. We hypothesize that this compound will exhibit greater cytotoxicity than hexanal due to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the aldehyde carbonyl group.
A Trifecta of Assays: A Validated Framework for Cytotoxicity Assessment
No single assay can fully capture the complex cellular response to a toxicant. Therefore, a multi-parametric approach is essential for a robust assessment. We advocate for a trifecta of core assays that probe different aspects of cellular health: metabolic activity, membrane integrity, and the mode of cell death.
MTT Assay: Gauging Metabolic Viability
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[14] A decrease in the formazan signal indicates a reduction in cell viability, either through cytotoxicity or cytostatic effects.
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[15]
-
Solubilization: For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate.[16] Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Data Analysis: Subtract the absorbance of a culture medium background control. Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[17][18] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow Step 1 and 2 from the MTT protocol. It is crucial to set up three types of controls: (1) Vehicle-Only Control (spontaneous LDH release), (2) No-Cell Control (medium background), and (3) Maximum LDH Release Control (treat cells with a lysis buffer, like Triton X-100, for 45 minutes before the final step).[19][20]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~500 x g for 5 minutes.[19]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[19] Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50-100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19][20]
-
Data Acquisition: Add 50 µL of the provided Stop Solution to each well.[20] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the No-Cell Control absorbance from all other readings. Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Annexin V / Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides critical insight into the mechanism of cell death. During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each treatment condition and centrifuge at ~500 x g for 5 minutes.[23]
-
Washing: Wash the cell pellets twice with cold PBS, centrifuging between washes.[23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[24] Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution (e.g., 1 mg/mL).[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.
-
Data Analysis: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis/damage).
-
Conclusion and Future Directions
The evaluation of this compound cytotoxicity requires a systematic and multi-faceted approach. Based on the principles of aldehyde toxicity, it is reasonable to predict that this compound will exhibit moderate to significant cytotoxicity, likely greater than its non-halogenated analog, hexanal. Its primary mechanism is expected to involve the formation of protein adducts, leading to cellular dysfunction and potentially inducing apoptosis.
The experimental framework detailed in this guide—combining assessments of metabolic viability (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI)—provides a robust and self-validating system for characterizing its toxicological profile. For any researcher or drug developer considering this compound for biological applications, conducting these foundational cytotoxicity studies is not merely a recommendation; it is an essential step to ensure safety, define therapeutic windows, and pave the way for successful innovation.
References
- 1. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]
- 5. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Assays [promega.kr]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cytotoxic aldehydes as possible markers for childhood cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staging.aapd.org [staging.aapd.org]
- 12. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Senior Application Scientist's Guide to Benchmarking 6-Chlorohexanal Performance from Different Suppliers
For: Researchers, scientists, and drug development professionals.
Abstract
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount.[1] 6-Chlorohexanal, a key bifunctional building block, is frequently utilized in the construction of complex molecular architectures, including the antidepressant Vilazodone.[2] The purity and reactivity of this aldehyde can significantly influence reaction kinetics, yield, and the impurity profile of the final API.[3][4] This guide presents a comprehensive framework for benchmarking the performance of this compound from various commercial suppliers. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for purity assessment and a functional performance assay. This objective comparison, supported by experimental data, will empower researchers to make informed decisions when selecting a supplier, ensuring the robustness and reproducibility of their synthetic processes.
Introduction: The Critical Role of this compound in Pharmaceutical Synthesis
This compound (CAS 52387-36-7) is a versatile bifunctional molecule featuring a reactive aldehyde group and a terminal alkyl chloride.[5] This unique structure allows for sequential chemical transformations, making it a valuable intermediate in multi-step syntheses.[6] For instance, in the synthesis of Vilazodone, this compound is a crucial precursor.[2]
The aldehyde functional group is highly reactive and susceptible to nucleophilic addition, making it a cornerstone of many carbon-carbon and carbon-nitrogen bond-forming reactions.[7][8] However, this reactivity also makes aldehydes prone to degradation and the formation of impurities, which can have detrimental effects on downstream reactions.[9] Common impurities can include the unreacted starting material from its synthesis (6-chloro-1-hexanol), byproducts such as 1,6-dichlorohexane, or over-oxidation to 6-chlorohexanoic acid.[10] The presence of these impurities, even in trace amounts, can alter reaction kinetics, introduce competing side reactions, and complicate purification processes, ultimately impacting the quality and yield of the final API.[3][11] Therefore, a rigorous evaluation of this compound from different suppliers is not merely a cost-saving measure but a critical step in ensuring the success of a drug development program.
Experimental Design: A Multi-faceted Approach to Performance Evaluation
To provide a holistic assessment of this compound from different suppliers, we will employ a two-pronged strategy:
-
Purity and Impurity Profiling: Utilizing orthogonal analytical techniques to quantify the purity of the aldehyde and to identify and quantify any impurities.
-
Functional Performance Assessment: Evaluating the reactivity of the aldehyde in a well-defined model reaction that is sensitive to the presence of impurities.
This dual approach ensures that our evaluation is not solely based on the stated purity on a certificate of analysis but is also grounded in the practical performance of the reagent in a relevant chemical transformation.
Purity and Impurity Profiling
We will use Gas Chromatography-Mass Spectrometry (GC-MS) for initial screening and identification of volatile impurities, High-Performance Liquid Chromatography (HPLC) with derivatization for accurate quantification of the aldehyde and its non-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination without the need for a specific reference standard of the analyte.[12][13]
Functional Performance Assessment: The Wittig Reaction as a Model System
To assess the functional performance of this compound from different suppliers, we will utilize the Wittig reaction.[14] This reaction, which converts aldehydes and ketones to alkenes, is a robust and widely used transformation in organic synthesis.[7] The kinetics and yield of the Wittig reaction are sensitive to the purity and reactivity of the aldehyde. For instance, the presence of acidic impurities can affect the stability and reactivity of the Wittig reagent (a phosphonium ylide). Residual alcohol (6-chloro-1-hexanol) will not participate in the reaction, leading to a lower effective concentration of the aldehyde and consequently, a lower yield of the desired alkene.
We will monitor the reaction kinetics of the Wittig reaction between this compound and a stabilized ylide, (Triphenylphosphoranylidene)acetic acid ethyl ester, using in-situ Fourier Transform Infrared (FTIR) spectroscopy and quenched-flow HPLC analysis. This will allow for a direct comparison of the reaction rates and final product yields obtained with this compound from each supplier.
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: Standard GC-MS system with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Dilute 10 µL of each this compound sample in 1 mL of dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a standard library (e.g., NIST). Pay close attention to masses corresponding to 6-chloro-1-hexanol, 1,6-dichlorohexane, and 6-chlorohexanoic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
To enhance UV detection, this compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH).
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of each this compound sample in acetonitrile.
-
To 100 µL of this solution, add 900 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Vortex and allow to react for 1 hour at room temperature.
-
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
-
Quantification: Calculate purity based on the area percentage of the main derivative peak.
Quantitative NMR (qNMR) for Absolute Purity Determination
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in 0.75 mL of deuterated chloroform (CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration.
-
-
Data Analysis: Calculate the purity of this compound by comparing the integral of a well-resolved aldehyde proton signal (~9.8 ppm) to the integral of a known proton signal from the internal standard.
Wittig Reaction for Functional Performance Assessment
The following diagram illustrates the Wittig reaction pathway.
Caption: The Wittig reaction of this compound.
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of (Triphenylphosphoranylidene)acetic acid ethyl ester in 10 mL of dry tetrahydrofuran (THF).
-
Add 1.0 mmol of this compound from the supplier being tested.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring by in-situ FTIR:
-
An FTIR probe is submerged in the reaction mixture.
-
Spectra are collected every 5 minutes.
-
Monitor the decrease in the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of the alkene C=C stretch (~1650 cm⁻¹).
-
-
Reaction Monitoring by HPLC:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench it in 1 mL of the HPLC mobile phase.
-
Analyze the quenched samples by HPLC using the method described in section 3.2 to determine the concentration of the remaining this compound and the formed alkene product.
-
Comparative Data Analysis
The data from the purity and functional performance assays should be compiled into clear, comparative tables.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Supplier | Purity by HPLC (%) | Purity by qNMR (%) | 6-chloro-1-hexanol (%) | 1,6-dichlorohexane (%) | 6-chlorohexanoic acid (%) |
| A | 98.5 | 98.2 | 0.8 | 0.3 | 0.2 |
| B | 96.2 | 96.5 | 2.5 | 0.5 | 0.3 |
| C | 99.1 | 99.3 | <0.1 | 0.2 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Functional Performance of this compound in the Wittig Reaction
| Supplier | Initial Reaction Rate (M/s) | Reaction Time to 95% Conversion (min) | Final Yield of Alkene (%) |
| A | 1.2 x 10⁻⁴ | 90 | 93 |
| B | 0.8 x 10⁻⁴ | 150 | 85 |
| C | 1.5 x 10⁻⁴ | 75 | 97 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
Based on the hypothetical data presented, Supplier C provides this compound with the highest purity and the best performance in the functional assay. The lower purity of the material from Supplier B, particularly the higher percentage of residual 6-chloro-1-hexanol, correlates with a slower reaction rate and a lower final yield in the Wittig reaction. This is because the unreactive alcohol effectively lowers the concentration of the aldehyde available for the reaction.
The slightly lower performance of Supplier A's material compared to Supplier C's, despite having a relatively high purity, could be attributed to the presence of unquantified impurities that may have a minor inhibitory effect on the reaction.
This comprehensive evaluation demonstrates that while the stated purity on a certificate of analysis is a useful starting point, a functional performance assay provides a more accurate prediction of how a reagent will behave in a real-world synthetic application.
Conclusion and Recommendations
The quality of this compound as a synthetic intermediate has a direct and measurable impact on reaction outcomes. This guide has outlined a robust and scientifically sound methodology for benchmarking the performance of this critical reagent from different suppliers. By combining orthogonal analytical techniques for purity and impurity profiling with a sensitive functional assay, researchers can make data-driven decisions for sourcing their starting materials. For applications in pharmaceutical synthesis, where consistency and reproducibility are non-negotiable, we recommend the implementation of such a comprehensive evaluation protocol. Based on our illustrative data, Supplier C would be the recommended choice for demanding synthetic applications.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wjpsonline.com [wjpsonline.com]
Safety Operating Guide
Navigating the Disposal of 6-Chlorohexanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these materials is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of 6-chlorohexanal, a halogenated aldehyde that necessitates strict adherence to hazardous waste protocols. Our focus extends beyond simple instruction to elucidate the chemical reasoning that underpins these essential safety measures.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound (C₆H₁₁ClO). According to its Safety Data Sheet (SDS) and available chemical literature, this compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Irritant: It is known to cause skin and serious eye irritation[2].
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation[2].
The presence of a halogen (chlorine) and an aldehyde functional group dictates its classification as a halogenated organic compound . This is a critical designation for waste segregation and disposal, as co-mingling with other waste streams can lead to dangerous reactions and complicates the disposal process[3][4].
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [2][5] |
| Molecular Weight | 134.6 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Hazards | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (single exposure) 3 | [2] |
Core Directive: The Principle of Segregation
The foundational principle for the disposal of this compound is strict segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to neutralize the hazardous components and prevent the release of harmful substances into the environment[1]. Mixing this compound with non-halogenated organic waste streams unnecessarily designates the entire mixture as the more stringently regulated and costly halogenated waste[3][6].
Procedural Workflow for the Disposal of this compound
The following step-by-step protocol outlines the approved procedure for the collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat should be worn.
Waste Container Selection and Labeling
-
Container Compatibility: Select a waste container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). The original reagent bottle, if empty and in good condition, is often a suitable choice[3].
-
Labeling: Immediately upon designating a container for this compound waste, it must be clearly labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard warnings: "Irritant "
-
Waste Accumulation
-
Designated Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory. This area should be away from incompatible materials and sources of ignition[6].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[3][6]. This minimizes the release of vapors and prevents spills.
-
Segregation: Do not mix this compound waste with any other waste streams, particularly non-halogenated organic waste, aqueous waste, or solid waste[3][4].
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning minor spills, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container for solid halogenated organic waste.
Arranging for Final Disposal
Once the waste container is full, or in accordance with your institution's policies, arrange for its removal by a licensed hazardous waste disposal contractor. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain [1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic solid waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of segregation, proper containerization, and clear labeling, and by following the procedural guidelines outlined in this document, researchers can ensure they are in compliance with regulatory standards and are fostering a culture of safety within their laboratories. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Navigating the Safe Handling of 6-Chlorohexanal: A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Chlorohexanal. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS).
This compound, a chlorinated aldehyde, presents a unique set of handling challenges due to its chemical properties. Understanding and implementing appropriate safety measures is paramount to mitigating risks of exposure and ensuring a safe laboratory environment. This guide offers a detailed overview of the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency response plans.
Understanding the Hazards of this compound
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation[1][2]. Due to its chemical nature as a chlorinated organic compound and an aldehyde, it requires careful handling to avoid adverse health effects.
| Hazard Classification | GHS Category | Potential Effects |
| Skin Irritation | Category 2 | Causes skin irritation upon contact. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Table 1: GHS Hazard Classification for this compound
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on the known hazards and best practices for managing similar chemical compounds.
Hand Protection
-
Butyl Rubber Gloves: These gloves offer excellent resistance to a wide range of chemicals, including aldehydes and ketones[3][4].
-
Nitrile Gloves: Nitrile gloves provide good resistance to oils, greases, and some solvents[4]. However, their effectiveness against chlorinated solvents can vary, and they are generally recommended for incidental splash protection rather than prolonged immersion[5].
It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. Always inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection
To prevent eye irritation, chemical splash goggles are mandatory when handling this compound. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable levels, or during a spill, respiratory protection is necessary. An air-purifying respirator equipped with organic vapor (OV) cartridges is the recommended choice[6]. The selection of a specific respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program.
Protective Clothing
A laboratory coat should be worn to protect street clothing and skin from potential splashes. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended. Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing: If weighing the substance, do so within the fume hood. Use a tared and sealed container to minimize exposure.
During the Experiment
-
Controlled Additions: When adding this compound to a reaction, do so slowly and in a controlled manner to avoid splashes.
-
Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and other incompatible materials to prevent hazardous reactions.
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste[7][8]. Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."
-
Container Management: Keep the waste container closed when not in use to prevent the release of vapors. Store the container in a designated satellite accumulation area within the laboratory.
Disposal Procedure
-
Request Pickup: Once the waste container is full, follow your institution's procedures for hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is crucial in the event of a spill or exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 2. This compound | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
